Isocarlinoside
描述
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYFCTVKFALPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83151-90-0 | |
| Record name | Isocarlinoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Natural Provenance of Isocarlinoside: A Technical Guide for Researchers
An In-depth Exploration of the Botanical Sources, Biosynthesis, and Analytical Methodologies for the Flavonoid C-Glycoside Isocarlinoside
Introduction
This compound, a flavonoid 8-C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a member of the isoflavonoid (B1168493) class of secondary metabolites, it is primarily associated with the plant kingdom, particularly within the Leguminosae (Fabaceae) family. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, experimental protocols for its extraction, isolation, and quantification, and a review of the biosynthetic pathways leading to its formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the soybean (Glycine max)[1][2]. Soybeans are a rich source of isoflavones, and while daidzin (B1669773) and genistin (B1671436) are the most abundant, this compound is also present. The concentration of isoflavones, including this compound, in soybeans can be influenced by various factors such as the specific cultivar, geographical location of cultivation, and environmental conditions during growth[3].
While Glycine max is the principal source, the broader Leguminosae family, to which soybeans belong, is known for producing a wide array of isoflavonoids[4][5]. It is plausible that other species within this extensive family may also synthesize this compound, though specific documentation is less prevalent. Further phytochemical screening of various leguminous plants could reveal additional natural sources.
Quantitative Data on this compound Content
Quantitative data for this compound specifically is limited in the existing literature, with many studies focusing on the total isoflavone (B191592) content or the more abundant isoflavone glycosides. However, studies analyzing the isoflavone profiles of different soybean cultivars provide a basis for understanding the potential range of this compound concentrations. The total isoflavone content in soybeans can range from approximately 709.5 µg/g to 3394.3 µg/g of the seed[1][2].
Table 1: Total Isoflavone Content in Selected Soybean Cultivars
| Soybean Cultivar | Total Isoflavone Content (µg/g seed) | Reference |
| Socheong | 3394.3 | [1] |
| Cheongja5 | 3132.7 | [1] |
| Jungmo3009 | 2923.9 | [1] |
| General Range | 551.15 - 7584.07 | [3] |
| Indian Varieties (Range) | 140.9 - 1048.6 | [6] |
Note: The values presented are for total isoflavones. The specific concentration of this compound would represent a fraction of this total amount and would require targeted quantitative analysis for determination.
Experimental Protocols
The successful extraction, isolation, and quantification of this compound from plant matrices require specific and optimized methodologies. The following sections detail the key experimental protocols.
Extraction of Isoflavones from Glycine max
A common method for the extraction of isoflavones from soybean material involves solvent extraction.
Protocol 1: Ultrasonic-Assisted Solvent Extraction
-
Sample Preparation: Soybean seeds are dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A mixture of aqueous ethanol (B145695) or methanol (B129727) is typically used. A common ratio is 70-80% ethanol or methanol in water[7].
-
Extraction Procedure:
-
The powdered soybean material is mixed with the extraction solvent in a defined solid-to-solvent ratio (e.g., 1:10 w/v).
-
The mixture is subjected to ultrasonication in a water bath for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency[7].
-
Following ultrasonication, the mixture is centrifuged or filtered to separate the solid plant material from the liquid extract.
-
The extraction process may be repeated on the solid residue to maximize the yield of isoflavones.
-
-
Concentration: The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude isoflavone extract.
Isolation of this compound
The isolation of this compound from the crude extract typically involves chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Protocol 2: Preparative Reversed-Phase HPLC
-
Sample Preparation: The crude isoflavone extract is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filtered through a 0.22 µm syringe filter before injection.
-
Chromatographic System: A preparative HPLC system equipped with a C18 reversed-phase column is commonly employed[8][9].
-
Mobile Phase: A gradient elution system is often used to achieve optimal separation. A typical mobile phase consists of:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with the same concentration of acid.
-
-
Elution Gradient: The gradient program is optimized to separate the different isoflavone components. An example of a gradient could be a linear increase in the percentage of Solvent B over time.
-
Detection: The eluent is monitored using a UV detector, typically at a wavelength around 254-260 nm, where isoflavones exhibit strong absorbance[6].
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis and Confirmation: The purity of the isolated this compound is assessed by analytical HPLC. Its identity is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[8].
Quantification of this compound
Accurate quantification of this compound is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).
Protocol 3: UPLC-MS/MS Quantification
-
Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent and filtered. An internal standard may be added for improved accuracy.
-
Chromatographic System: A UPLC system with a C18 column provides high-resolution separation in a short analysis time[10][11][12].
-
Mobile Phase: Similar to preparative HPLC, a gradient of acidified water and acetonitrile/methanol is used.
-
Mass Spectrometry:
-
The UPLC system is coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.
-
Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound are monitored.
-
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve[13].
Biosynthesis of this compound
This compound is a flavonoid 8-C-glycoside. Its biosynthesis follows the general phenylpropanoid pathway, leading to the formation of a flavanone (B1672756) precursor, which then undergoes C-glycosylation.
The key enzymatic step in the formation of the C-glycosidic bond is catalyzed by a C-glycosyltransferase (CGT)[14][15]. These enzymes transfer a sugar moiety, typically from a UDP-sugar donor, to the C-8 position of the isoflavone aglycone. The biosynthesis of C-glycosyl flavones often involves a 2-hydroxyflavanone (B13135356) intermediate[14].
Below is a DOT script for a simplified diagram of the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound.
Signaling Pathways and Biological Interactions
Isoflavonoids, as a class, are known to play crucial roles in plant defense and signaling, particularly in the interactions between leguminous plants and microorganisms[16][17]. They can act as signaling molecules to attract symbiotic nitrogen-fixing bacteria (rhizobia) and as phytoalexins to defend against pathogenic microbes. While a specific signaling pathway for this compound has not been elucidated, it is likely involved in these general isoflavonoid-mediated processes.
The diagram below illustrates the general role of isoflavonoids in plant-microbe interactions.
Caption: Role of isoflavonoids in plant-microbe interactions.
Conclusion
This compound is a naturally occurring isoflavone 8-C-glycoside primarily found in soybeans (Glycine max). Its presence and concentration can be influenced by genetic and environmental factors. This guide has provided an overview of its natural sources, along with detailed experimental protocols for its extraction, isolation, and quantification, which are crucial for further research and development. The biosynthetic pathway and the potential role of this compound in plant signaling and defense have also been discussed. Further investigation into other plant species within the Leguminosae family and more targeted quantitative analyses are warranted to expand our understanding of this intriguing natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein, Amino Acid, Oil, Fatty Acid, Sugar, Anthocyanin, Isoflavone, Lutein, and Antioxidant Variations in Colored Seed-Coated Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. researchgate.net [researchgate.net]
- 6. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High resolution LC-ESI-TOF-mass spectrometry method for fast separation, identification, and quantification of 12 isoflavones in soybeans and soybean products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cjnmcpu.com [cjnmcpu.com]
- 15. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Isocarlinoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, a flavone (B191248) di-C-glycoside, belongs to the vast and diverse class of plant secondary metabolites known as flavonoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. C-glycosylflavones, such as this compound, are characterized by a carbon-carbon bond between the sugar moiety and the flavonoid aglycone, which confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. This enhanced stability makes them attractive candidates for drug development. This compound is structurally defined as luteolin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. This guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a specialized branch of the general flavonoid pathway. It begins with the formation of the flavanone (B1672756) naringenin (B18129) from p-coumaroyl-CoA and malonyl-CoA. Naringenin is then converted to the flavone luteolin (B72000) through a series of hydroxylation and oxidation reactions. The subsequent steps leading to this compound involve the formation of a key 2-hydroxyflavanone (B13135356) intermediate and sequential C-glycosylation events. While the complete enzymatic cascade for this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on studies of similar di-C-glycosylflavones.
The proposed biosynthetic pathway can be visualized as follows:
Key Enzymatic Steps:
-
Formation of the Flavone Backbone (Luteolin): The biosynthesis begins with the general phenylpropanoid pathway, where L-phenylalanine is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to the flavanone naringenin. Naringenin is then hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Finally, flavone synthase (FNS) introduces a double bond in the C-ring of eriodictyol to form the flavone luteolin.
-
2-Hydroxylation: A key step in the biosynthesis of C-glycosylflavones is the hydroxylation of the flavanone at the C-2 position, a reaction catalyzed by a flavanone 2-hydroxylase (F2H), which is typically a cytochrome P450 enzyme of the CYP93G family.[1] This creates the unstable intermediate 2-hydroxyluteolin, which exists in equilibrium with its open-chain tautomer, a dibenzoylmethane. This open-chain form is believed to be the actual substrate for the subsequent C-glycosylation.[2]
-
Sequential C-Glycosylation: The biosynthesis of di-C-glycosylflavones such as this compound involves two sequential C-glycosylation steps catalyzed by C-glycosyltransferases (CGTs).[3] These enzymes belong to the GT1 family of UDP-dependent glycosyltransferases. For this compound, this involves the attachment of an arabinose moiety and a glucose moiety to the luteolin backbone. Studies on the biosynthesis of the related compound isoschaftoside (B191611) (apigenin-6-C-arabinosyl-8-C-glucoside) have shown that the C-glycosylation occurs sequentially, with a C-glucosyltransferase acting first, followed by a C-arabinosyltransferase.[4][5] It is plausible that a similar sequential mechanism is involved in this compound biosynthesis, although the specific order of sugar addition (arabinose then glucose, or vice-versa) and the enzymes responsible have yet to be definitively identified for this specific molecule. The sugar donors for these reactions are UDP-arabinose and UDP-glucose.[4]
-
Dehydration: Following C-glycosylation of the 2-hydroxyflavanone intermediate, a dehydration step is required to form the stable flavone C-glycoside. This dehydration can occur spontaneously or be catalyzed by a dehydratase enzyme.[4][6] The presence of specific dehydratases can influence the final ratio of 6-C and 8-C glycosylated products.
Quantitative Data
Currently, there is a paucity of specific quantitative data for the enzymes directly involved in the this compound biosynthetic pathway. However, kinetic parameters for related flavonoid glycosyltransferases can provide an indication of their general efficiency.
Table 1: Kinetic Parameters of Related Flavonoid Glycosyltransferases
| Enzyme | Substrate | Sugar Donor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| FeCGTa (Fagopyrum esculentum) | 2-hydroxynaringenin | UDP-glucose | 35.7 ± 1.9 | N/A | N/A | [2] |
| FeCGTb (Fagopyrum esculentum) | 2-hydroxynaringenin | UDP-glucose | 34.5 ± 1.3 | N/A | N/A | [2] |
| CsUGT76F1 (Citrus sinensis) | Naringenin | UDP-glucose | 20.41 | 0.71 | 34787 | [7] |
| CsUGT76F1 (Citrus sinensis) | Hesperetin | UDP-glucose | 15.16 | 0.77 | 50791 | [7] |
| CsUGT76F1 (Citrus sinensis) | Kaempferol | UDP-rhamnose | 28.09 | N/A | N/A | [7] |
N/A: Not Available in the cited literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of protein purification, enzyme activity assays, and metabolite analysis. Below are generalized protocols for key experiments.
Extraction and Purification of C-Glycosyltransferases
This workflow outlines the general steps for isolating C-glycosyltransferases from plant tissues.
Glycosyltransferase Activity Assay
A common method for assaying glycosyltransferase activity involves incubating the purified enzyme with the acceptor substrate (e.g., 2-hydroxyluteolin or a mono-C-glycosyl luteolin) and the activated sugar donor (UDP-glucose or UDP-arabinose), followed by analysis of the reaction products by High-Performance Liquid Chromatography (HPLC).
Reaction Mixture:
-
Buffer: Tris-HCl (pH 7.0-8.0)
-
Enzyme: Purified C-glycosyltransferase
-
Acceptor Substrate: 2-hydroxyluteolin or Luteolin-6-C-arabinoside
-
Sugar Donor: UDP-glucose or UDP-arabinose
-
Dithiothreitol (DTT): To maintain a reducing environment
Procedure:
-
Combine the buffer, acceptor substrate, and sugar donor in a microcentrifuge tube.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at an optimal temperature (typically 25-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent such as methanol (B129727) or by heat inactivation.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and product(s).
A generalized workflow for a glycosyltransferase assay is depicted below.
References
- 1. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo biosynthesis of C-arabinosylated flavones by utilization of indica rice C-glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of the biosynthesis of the di-C-glycosylflavone isoschaftoside, an allelopathic component from Desmodium spp. that inhibits Striga spp. development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
Isocarlinoside: A Technical Guide to its Pharmacological Properties and Bioactivities
Affiliation: Google Research
Abstract
Isocarlinoside is a flavone (B191248) C-glycoside, a class of natural compounds noted for their diverse biological activities. Despite its well-defined chemical structure, comprehensive pharmacological data specifically for this compound remains limited in publicly accessible scientific literature. This technical guide addresses this gap by providing an in-depth overview of its predicted bioactivities based on the known properties of structurally similar compounds. Due to the scarcity of direct research on this compound, this whitepaper uses the closely related and well-studied C-glycosyl flavonoid, Isoschaftoside , as a primary proxy to detail potential anti-inflammatory mechanisms, quantitative data, and experimental protocols. Furthermore, this guide outlines standardized experimental methodologies for assessing the antioxidant and anti-diabetic properties typical of this flavonoid subclass. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz DOT language. This document is intended for researchers, scientists, and drug development professionals to facilitate and guide future experimental work on this compound.
Introduction to this compound
This compound, a member of the flavonoid 8-C-glycoside class, is characterized by a 2-phenylchromen-4-one backbone with C-glycosidically linked carbohydrate moieties.[1][2] Flavonoid C-glycosides are known for a range of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective activities.[3][4][5] While this compound has been identified in food sources like soy beans, extensive studies detailing its specific bioactivities are notably absent from the current body of scientific literature.[1]
Given the structural similarities within the flavone C-glycoside family, it is plausible to hypothesize that this compound possesses pharmacological properties akin to its better-studied analogs. This guide will leverage the available data on Isoschaftoside to provide a detailed framework for the potential anti-inflammatory properties of this compound. For antioxidant and anti-diabetic activities, general properties of flavone C-glycosides will be discussed, accompanied by standard, detailed experimental protocols that can be directly applied to the investigation of this compound.
Anti-inflammatory Properties (A Case Study of Isoschaftoside)
Recent studies on Isoschaftoside, a C-glycosyl flavonoid structurally similar to this compound, have demonstrated significant anti-inflammatory and neuroprotective effects, particularly through the modulation of microglial activation.[6][7][8] Microglia are the primary immune cells of the central nervous system, and their chronic activation is implicated in various neurodegenerative diseases.[7] Isoschaftoside has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.[9]
Quantitative Data: Anti-inflammatory Activity of Isoschaftoside
The anti-inflammatory effects of Isoschaftoside have been quantified in in vitro studies using LPS-stimulated BV-2 microglial cells. The following tables summarize key findings.[6][10]
| Treatment | Nitric Oxide (NO) Production (% of LPS Control) |
| Control (no LPS) | Baseline |
| LPS (10 ng/mL) | 100% |
| LPS + Isoschaftoside (various conc.) | Dose-dependent inhibition observed |
| Pro-inflammatory Mediator | Effect of Isoschaftoside (200 µM) on LPS-induced Expression |
| iNOS | Significantly reduced |
| TNF-α | Significantly reduced |
| IL-1β | Significantly reduced |
| COX-2 | Significantly reduced |
| HK2 | Significantly reduced |
| PFKFB3 | Significantly reduced |
| Upstream Signaling Protein | Effect of Isoschaftoside (200 µM) on LPS-induced Phosphorylation |
| p-ERK1/2 | Attenuated |
| p-mTOR | Attenuated |
Signaling Pathway: HIF-1α and ERK1/2/mTOR Modulation
Isoschaftoside exerts its anti-inflammatory effects by inhibiting the Hypoxia-Inducible Factor-1α (HIF-1α)-mediated metabolic reprogramming pathway in activated microglia.[6][9] This is achieved by attenuating the phosphorylation of upstream regulators, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mammalian Target of Rapamycin (mTOR).[6][10] By inhibiting the ERK1/2 and mTOR pathways, Isoschaftoside prevents the accumulation of HIF-1α, which in turn suppresses the expression of glycolytic enzymes and pro-inflammatory mediators.[6][7]
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol details the investigation of the anti-inflammatory effects of a test compound (e.g., this compound) on BV-2 microglial cells.[6][11]
-
Cell Culture and Treatment:
-
Cell Line: Murine microglial BV-2 cells.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for Western blot). Allow cells to adhere overnight. Pre-treat cells with various concentrations of the test compound for 1 hour. Induce inflammation with 10 ng/mL of lipopolysaccharide (LPS).
-
-
Cell Viability Assay (CCK-8):
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.
-
Procedure: After a 24-hour treatment with the test compound, add 10 µL of CCK-8 solution to each well of a 96-well plate. Incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm. Cell viability is calculated as a percentage of the untreated control.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This colorimetric assay detects nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.[11]
-
Procedure: After 24 hours of incubation with the test compound and LPS, collect 50 µL of cell culture supernatant. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.[6]
-
-
Western Blot Analysis:
-
Principle: To determine the protein expression levels of inflammatory mediators and signaling molecules.
-
Procedure:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies (e.g., against iNOS, TNF-α, IL-1β, COX-2, p-ERK1/2, p-mTOR, HIF-1α, and β-actin as a loading control) overnight at 4°C.[6]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities.[6]
-
-
Antioxidant Properties (General for Flavone C-Glycosides)
Flavonoid C-glycosides are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[5][12][13] These activities help in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity of this compound can be evaluated using several standard in vitro assays.
Experimental Workflow: Antioxidant Activity Screening
A general workflow for screening the antioxidant potential of a novel compound like this compound involves a battery of tests to assess different aspects of its antioxidant action.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a widely used method to assess the ability of a compound to act as a free radical scavenger.[14][15][16]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). This solution should be freshly prepared and protected from light.[17]
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.
-
Use Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.
-
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[18][19][20]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[19][20]
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.[19]
-
Prepare dilutions of the test compound and a positive control (Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the sample dilution to 2 mL of the ABTS•+ working solution.
-
Incubate for 6 minutes at room temperature.[19]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
-
Anti-diabetic Properties (General for Flavone C-Glycosides)
Flavonoids, including C-glycosides, have been investigated for their anti-diabetic potential.[21][22] One of the primary mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which can help in managing postprandial hyperglycemia.[4][23]
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduced post-meal blood glucose spike.
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol is used to determine the inhibitory effect of a compound on α-glucosidase activity.[23][24]
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Sodium carbonate (Na₂CO₃) to stop the reaction.
-
Test compound (this compound) and positive control (Acarbose).
-
-
Assay Procedure:
-
In a 96-well plate, pre-mix 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase solution (e.g., 2 U/mL).
-
Incubate the mixture for 5 minutes at 37°C.[24]
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution.[24]
-
Incubate the reaction mixture for 20 minutes at 37°C.[24]
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[24]
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Hypothetical Quantitative Data Presentation
The results from the α-glucosidase inhibitory assay can be presented as follows:
| Compound | IC₅₀ (µg/mL) |
| This compound | TBD |
| Acarbose (Std.) | TBD |
(TBD: To Be Determined by experimental investigation)
Conclusion
This compound, as a member of the flavone C-glycoside family, holds significant potential for various pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. Due to the current lack of specific research on this compound, this technical guide has leveraged data from the structurally related molecule, Isoschaftoside, to provide a detailed potential mechanism for its anti-inflammatory action. Furthermore, standardized, robust protocols for evaluating its antioxidant and anti-diabetic properties have been provided to guide future research. The experimental workflows and signaling pathway diagrams presented herein offer a clear framework for investigation. It is imperative that direct experimental validation is conducted on this compound to confirm these predicted bioactivities and to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. foodb.ca [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]
- 3. Identification of Flavonoid C-Glycosides as Promising Antidiabetics Targeting Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Recent advances in understanding the anti-diabetic actions of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro α-glucosidase inhibitory assay [protocols.io]
Preliminary Mechanism of Action Studies for Isocarlinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Isocarlinoside is limited in publicly available literature. This guide synthesizes preliminary data and proposes potential mechanisms based on the activities of structurally related flavonoid glycosides and isoquinoline (B145761) alkaloids. The experimental protocols and signaling pathways described herein represent a hypothetical framework for investigating the bioactivity of this compound.
Introduction
This compound, a flavone (B191248) C-glycoside, belongs to the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This document provides a technical overview of the putative preliminary mechanisms of action of this compound, drawing parallels from studies on analogous compounds. The proposed mechanisms are centered on its potential to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Core Putative Mechanisms of Action
Based on the known activities of structurally similar flavonoids, the preliminary mechanism of action for this compound is likely multifaceted, primarily involving:
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.
-
Anti-cancer Properties: Induction of apoptosis in cancer cells through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Data Presentation
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Experimental Model | Key Biomarkers | Endpoints Measured | Expected Outcome with this compound Treatment |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β | Concentration of mediators in cell culture supernatant | Dose-dependent decrease in production |
| iNOS, COX-2 | Protein expression levels (Western Blot) | Downregulation of expression | |
| Phospho-IκBα, Phospho-p65 (NF-κB) | Protein expression levels (Western Blot) | Inhibition of phosphorylation | |
| Phospho-p38, Phospho-ERK1/2, Phospho-JNK (MAPK) | Protein expression levels (Western Blot) | Inhibition of phosphorylation |
Table 2: Hypothetical Antioxidant Capacity of this compound
| Assay Type | Principle | Parameter Measured | Expected Result for this compound |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. | IC50 (concentration required for 50% scavenging) | Low IC50 value, indicating potent scavenging activity. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Absorbance at 593 nm, expressed as Trolox equivalents. | Increased absorbance, indicating significant reducing power. |
| Cellular Antioxidant Assay (CAA) | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. | EC50 (concentration required for 50% antioxidant effect) | Low EC50 value, demonstrating intracellular antioxidant activity. |
Table 3: Hypothetical Anti-cancer Activity of this compound
| Cancer Cell Line | Assay | Key Markers | Expected Outcome with this compound Treatment |
| e.g., MCF-7 (Breast), PC-3 (Prostate) | MTT Assay | Cell Viability | Dose-dependent reduction in cell viability. |
| Annexin V/PI Staining | Apoptosis | Percentage of apoptotic cells | Increase in early and late apoptotic cell populations. |
| Western Blot | Bcl-2, Bax, Cleaved Caspase-9, Cleaved PARP | Protein expression levels | Downregulation of Bcl-2, upregulation of Bax, and increased cleavage of Caspase-9 and PARP. |
| Cleaved Caspase-8, Fas, DR4 | Protein expression levels | Increased cleavage of Caspase-8 and activation of death receptors. |
Experimental Protocols
Anti-inflammatory Activity Assays
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1]
-
ELISA for Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.[2][3]
-
Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-p38, phospho-ERK1/2, and phospho-JNK.[3][4]
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: Different concentrations of this compound are mixed with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is measured after 30 minutes of incubation in the dark. The percentage of scavenging activity is calculated, and the IC50 value is determined.[5][6][7]
-
FRAP Assay: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution. This compound is added to the FRAP reagent, and the absorbance is measured at 593 nm after incubation. The antioxidant capacity is expressed as µM Trolox equivalents.[8][9]
Anti-cancer Activity Assays
-
Cell Viability (MTT) Assay: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates and treated with various concentrations of this compound for 24-72 hours. MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability.[10]
-
Apoptosis Assay (Annexin V/PI Staining): Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.[11]
-
Western Blot for Apoptosis Markers: Cell lysates from treated cells are analyzed by Western blotting using antibodies against key apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-9, cleaved caspase-8, and cleaved PARP.[12][13][14]
Mandatory Visualizations
Signaling Pathways
Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.
References
- 1. Analysis of Antioxidant and Anti-Inflammatory Activities of Solvent Fractions from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The influence of alkaloids on oxidative stress and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 9. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Amaryllidaceae isocarbostyril narciclasine induces apoptosis by activation of the death receptor and/or mitochondrial pathways in cancer cells but not in normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Isocarlinoside in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocarlinoside, a flavone (B191248) C-glycoside, holds significant interest in various research and development fields. Understanding its solubility in organic solvents is paramount for its extraction, purification, formulation, and in vitro assay development. This technical guide provides a comprehensive overview of the available solubility data for this compound and its aglycone, apigenin (B1666066). Due to a lack of specific quantitative data for this compound in the public domain, this guide leverages data from its structurally related aglycone to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining flavonoid solubility is presented, alongside a visual representation of the workflow.
Understanding this compound and the Importance of its Solubility
This compound belongs to the class of flavonoid C-glycosides, characterized by a C-C bond between the sugar moiety and the flavonoid backbone. This structural feature generally imparts greater stability compared to O-glycosides. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its bioavailability and the feasibility of developing it into therapeutic agents or other commercial products. Accurate solubility data is essential for:
-
Extraction and Purification: Selecting appropriate solvents to efficiently extract and isolate this compound from natural sources.
-
Formulation Development: Designing delivery systems and formulations for preclinical and clinical studies.
-
In Vitro and In Vivo Studies: Preparing stock solutions and ensuring the compound remains in solution during biological assays.
Solubility Data of this compound and Related Compounds
While specific quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature, several chemical suppliers provide qualitative information. To offer a more quantitative perspective, this guide includes solubility data for apigenin, the aglycone of this compound. The presence of two C-glycoside moieties in this compound is expected to increase its polarity and therefore influence its solubility profile compared to apigenin.
Qualitative Solubility of this compound
Commercial suppliers indicate that this compound is soluble in the following organic solvents. However, the exact concentrations are not specified.
| Organic Solvent | Solubility Noted by Suppliers |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Pyridine | Soluble[1] |
| Methanol | Soluble[1] |
| Ethanol | Soluble[1] |
Quantitative Solubility of Apigenin
The following table summarizes the experimentally determined solubility of apigenin in various organic solvents. This data serves as a valuable reference point for estimating the solubility of this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 | 15 | - | [2] |
| Dimethyl Formamide (DMF) | 25 | 25 | - | [2] |
| Ethanol | 25 | 0.3 | - | [2] |
| Ethanol | 25 | - | 4.86 x 10-4 | [3] |
| Methanol | 25 | - | 2.96 x 10-4 | [3] |
| 1-Butanol | 25 | - | 9.18 x 10-4 | [3] |
| Acetone | 25 | - | - | [4] |
| Ethyl Acetate | 25 | - | 4.46 x 10-4 | [3] |
Note: The solubility of flavonoids is temperature-dependent, generally increasing with a rise in temperature.[4][5]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a flavonoid compound like this compound in an organic solvent, based on the widely used shake-flask method.
Materials and Equipment
-
This compound (or other flavonoid) of high purity
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of this compound should be used for quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents remains to be fully elucidated, this guide provides a foundational understanding based on available qualitative information and data from its aglycone, apigenin. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound and other flavonoids in their laboratories. Such data is invaluable for advancing the research and development of this promising natural compound. It is recommended that future studies focus on generating and publishing comprehensive, quantitative solubility data for this compound in various pharmaceutically and industrially relevant organic solvents.
References
Isocarlinoside: A Spectroscopic Guide for Researchers
An In-depth Technical Examination of the UV-Vis and NMR Spectral Data of Isocarlinoside for Scientific Professionals in Drug Discovery and Natural Product Research.
This compound, a flavone (B191248) C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a natural product, its unambiguous identification and characterization are paramount for any subsequent research and development. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational resource for its identification and further investigation.
Spectroscopic Data of this compound
The structural elucidation of this compound is heavily reliant on spectroscopic techniques. UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system, characteristic of its flavonoid core. NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, offers a detailed map of the molecular structure, revealing the connectivity and chemical environment of each atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in methanol (B129727), exhibits absorption bands that are characteristic of a flavone nucleus. These bands arise from the π → π* electronic transitions within the conjugated system of the benzoyl and cinnamoyl moieties of the flavonoid structure.
Table 1: UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) |
| Methanol | Data not available |
A specific UV-Vis spectrum with absorption maxima (λmax) for this compound could not be located in the available literature. Researchers should expect to see two major absorption bands typical for flavones: Band I (in the range of 300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (in the range of 240-280 nm) corresponding to the A-ring benzoyl system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 2: ¹H NMR Spectral Data of this compound (Data for a closely related isomer, Carlinoside, is provided for reference)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 6.78 | s | |
| 2' | 7.90 | d | 8.8 |
| 3' | 6.92 | d | 8.8 |
| 5' | 6.92 | d | 8.8 |
| 6' | 7.90 | d | 8.8 |
| C-Glucosyl | |||
| 1'' | 4.69 | d | 9.8 |
| C-Arabinosyl | |||
| 1''' | 4.87 | d | 9.5 |
Detailed ¹H NMR data specifically for this compound was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts and coupling constants for this compound are expected to be very similar, with minor variations due to the different stereochemistry of the sugar moieties.
Table 3: ¹³C NMR Spectral Data of this compound (Data for a closely related isomer, Carlinoside, is provided for reference)
| Position | δC (ppm) |
| Aglycone | |
| 2 | 164.1 |
| 3 | 102.8 |
| 4 | 182.2 |
| 5 | 161.2 |
| 6 | 109.1 |
| 7 | 163.2 |
| 8 | 105.3 |
| 9 | 157.0 |
| 10 | 104.0 |
| 1' | 121.5 |
| 2' | 128.6 |
| 3' | 116.0 |
| 4' | 161.3 |
| 5' | 116.0 |
| 6' | 128.6 |
| C-Glucosyl | |
| 1'' | 74.0 |
| 2'' | 71.2 |
| 3'' | 79.0 |
| 4'' | 70.9 |
| 5'' | 81.8 |
| 6'' | 61.8 |
| C-Arabinosyl | |
| 1''' | 71.0 |
| 2''' | 71.5 |
| 3''' | 74.4 |
| 4''' | 68.7 |
| 5''' | 76.5 |
Detailed ¹³C NMR data specifically for this compound was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts for this compound are expected to be very similar.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols for obtaining UV-Vis and NMR spectra of flavonoid glycosides like this compound.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 absorbance units).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the spectrum.
-
Data Acquisition: The spectrum is scanned over a wavelength range of 200-600 nm. The solvent is used as a blank to zero the instrument. The wavelengths of maximum absorbance (λmax) are recorded.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the dry, pure this compound sample are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often necessary. These can include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Visualization of Experimental Workflow
The general workflow for the isolation and characterization of a natural product like this compound can be visualized to provide a clear overview of the process.
Caption: General workflow for the isolation and structural elucidation of this compound.
Disclaimer: The provided NMR data is for a closely related isomer and should be used as a reference. Researchers should obtain and analyze the spectral data for their own isolated this compound for definitive identification.
The Genesis of Isocarlinoside: A Journey from Folk Medicine to Modern Phytochemistry
For researchers, scientists, and professionals in drug development, understanding the discovery and isolation history of a natural product provides critical context for its therapeutic potential. Isocarlinoside, a flavone (B191248) C-glycoside, is a compelling example of a compound identified through the systematic investigation of traditional medicinal plants. This in-depth technical guide traces the origins of this compound's discovery, detailing the experimental journey from initial plant extraction to its structural elucidation.
The story of this compound is intrinsically linked to the phytochemical exploration of the genus Carlina, a group of thistles historically used in European folk medicine. The very name "Carlinoside," and by extension its isomer "this compound," points to its botanical origins. Foundational work in the late 20th century on the chemical constituents of these plants laid the groundwork for the identification of a class of C-glycosylflavones, to which this compound belongs.
The Pioneering Investigation of Carlina acaulis
The primary breakthrough in the discovery of the chemical family that includes this compound can be traced to a 1979 study by J. Raynaud and L. Rasolojaona published in Planta Medica. Their research on the leaves of Carlina acaulis L. (Stemless carline thistle) led to the isolation and identification of several flavonoid C-glycosides. While the name "this compound" was not explicitly used in this initial report, the paper identified key related compounds, including orientin, homoorientin, vitexin, and isoschaftoside. This compound is now understood to be an isomer within this class of compounds, often co-occurring and co-isolated with them.
The initial isolation of these flavonoids from Carlina acaulis would have followed a classical phytochemical workflow, which has been refined over the decades but remains conceptually similar.
Experimental Protocols: From Plant Material to Pure Compound
The isolation of this compound and its isomers from plant sources is a multi-step process involving extraction, fractionation, and purification. The following sections detail the probable methodologies employed in the initial discovery and the modern techniques used for obtaining high-purity this compound.
Plant Material Collection and Extraction
-
Source Material: The leaves of Carlina acaulis L. were the original source material. Subsequent studies have identified this compound and related compounds in other plants, including fermented cereals.
-
Extraction Protocol:
-
Dried and powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or a methanol-water mixture to efficiently extract the glycosylated flavonoids.
-
The crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
Fractionation of the Crude Extract
The crude extract, containing a complex mixture of phytochemicals, is then fractionated to separate compounds based on their polarity.
-
Liquid-Liquid Partitioning: The concentrated extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. For flavonoid glycosides, a common sequence would be:
-
n-Hexane: To remove nonpolar compounds like lipids and chlorophylls.
-
Chloroform (B151607) or Dichloromethane: To remove compounds of intermediate polarity.
-
Ethyl Acetate (B1210297): This fraction is often enriched with flavonoid glycosides.
-
n-Butanol: To extract the more polar glycosides that remain in the aqueous phase. this compound and its isomers would typically be found in the ethyl acetate and/or n-butanol fractions.
-
Chromatographic Purification
The enriched fractions are then subjected to various chromatographic techniques to isolate the individual compounds.
-
Column Chromatography (CC): This is a fundamental technique for the preparative separation of compounds.
-
Stationary Phase: Silica (B1680970) gel was a common choice in earlier studies. More modern approaches often utilize reversed-phase silica gel (C18) or polymeric resins like Diaion HP-20.
-
Mobile Phase: A gradient elution system is typically employed. For normal-phase silica gel, a mixture of chloroform and methanol, with increasing methanol concentration, would be used. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile (B52724) is common.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure compounds, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is most frequently used.
-
Mobile Phase: An isocratic or gradient system of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile is used to achieve fine separation of isomers like Carlinoside and this compound.
-
The logical workflow for the isolation of this compound is depicted in the following diagram:
Structural Elucidation: Deciphering the Molecular Architecture
Once isolated, the structure of a novel compound is determined using a combination of spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides initial clues about the class of the compound. Flavonoids exhibit characteristic absorption spectra. The UV spectrum of this compound in methanol would show two major absorption bands, typically Band I (330-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) for the A-ring benzoyl system. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can help determine the substitution pattern of hydroxyl groups on the flavonoid skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS spectra are crucial for identifying the nature and position of the sugar moieties. For C-glycosides, characteristic losses of water molecules and cross-ring cleavages of the sugar units are observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.
-
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of protons in the molecule. The signals for the aromatic protons of the flavonoid backbone and the anomeric protons of the sugar units are particularly informative.
-
¹³C NMR (Carbon NMR): Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons involved in the C-glycosidic bond are characteristic.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the structure of the flavonoid aglycone and the sugar moieties, and definitively determining the attachment points of the sugars to the flavonoid core.
The combination of these spectroscopic techniques allows for the unambiguous determination of the structure of this compound as a luteolin (B72000) derivative with two different sugar units attached at positions 6 and 8 of the A-ring.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the isolation and characterization of this compound and related flavonoid C-glycosides. The exact values can vary depending on the plant source and the specific experimental conditions.
| Parameter | Typical Value/Range | Method |
| Extraction Yield | 5 - 15% (of dry plant material) | Gravimetric |
| Purity after Prep-HPLC | > 95% | HPLC-UV |
| Molecular Formula | C₂₆H₂₈O₁₅ | HRMS |
| Exact Mass [M-H]⁻ | 579.1355 | HRMS |
| UV λmax (MeOH) | ~270 nm (Band II), ~350 nm (Band I) | UV-Vis Spectroscopy |
| ¹H NMR (Anomeric H) | δ 4.5 - 5.5 ppm | ¹H NMR |
| ¹³C NMR (C-6, C-8) | δ 100 - 110 ppm | ¹³C NMR |
Biological Activity and Signaling Pathways
While the initial discovery focused on chemical characterization, subsequent research has begun to explore the biological activities of this compound and its isomers. Flavonoid C-glycosides are known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. The specific signaling pathways modulated by this compound are an active area of research. For instance, related flavonoid C-glycosides have been shown to influence pathways such as NF-κB and MAPK, which are central to inflammation and cellular stress responses.
The following diagram illustrates a generalized signaling pathway potentially influenced by flavonoid C-glycosides like this compound, based on current understanding of this class of compounds.
Conclusion
The discovery and isolation of this compound exemplify the enduring value of natural product chemistry in identifying novel bioactive compounds. From its origins in the traditional medicinal plant Carlina acaulis, the journey of this compound has been one of meticulous extraction, purification, and structural elucidation. The foundational work of early phytochemists has provided the basis for ongoing research into its therapeutic potential. For scientists in drug development, the history of this compound serves as a reminder of the rich chemical diversity present in the natural world and the powerful analytical techniques that allow us to unlock it.
In Silico Prediction of Isocarlinoside Drug-like Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarlinoside, a flavone (B191248) C-glycoside, presents a scaffold of interest for further investigation. This technical guide provides a comprehensive overview of the methodologies for predicting the drug-like properties of this compound using in silico computational tools. In the absence of direct experimental data on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound, this document outlines the standard virtual screening protocols and predictive modeling techniques that form the foundation of modern early-phase drug discovery. We will detail the theoretical application of these methods to this compound, present the data in structured tables for clarity, and provide workflow diagrams using Graphviz to illustrate the computational processes. This guide is intended to serve as a practical framework for researchers initiating preclinical evaluations of this compound and similar flavonoid compounds.
Introduction
This compound is a naturally occurring flavone C-glycoside found in various plant species. Flavonoids as a class are known for a wide range of biological activities, making them attractive starting points for drug discovery programs.[1] The initial assessment of a compound's potential as a therapeutic agent involves the evaluation of its drug-like properties.[2] Modern drug discovery heavily relies on in silico methods to predict these properties, offering a time- and cost-effective approach to screen and prioritize candidates before committing to extensive laboratory synthesis and testing.[3][4]
This guide will focus on the established computational methodologies for predicting the physicochemical properties, pharmacokinetics (ADMET), and overall drug-likeness of this compound.
In Silico Methodologies for Drug-Likeness Prediction
The prediction of drug-like properties is a multi-faceted computational analysis that involves the calculation of various molecular descriptors. These descriptors are then used to evaluate the compound's potential to be orally bioavailable and to have a favorable safety profile.
Physicochemical Property Prediction
The foundational step in assessing drug-likeness involves the calculation of key physicochemical properties. These properties are crucial determinants of a drug's behavior in the body.[5]
Experimental Protocol:
-
Structure Input: The 2D or 3D structure of this compound is obtained, typically as a SMILES string or SDF file from a chemical database like PubChem (CID 21576182).
-
Software Application: The structure is imported into a computational software suite such as SwissADME, pkCSM, or ADMET Predictor®.[1][6][7]
-
Property Calculation: The software calculates a range of physicochemical descriptors based on the input structure. Key properties include:
-
Molecular Weight (MW): The mass of one mole of the substance.
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors in the molecule.
-
Rotatable Bonds: The number of bonds that can freely rotate.
-
Aqueous Solubility (logS): The logarithm of the molar solubility in water.
-
Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used rule of thumb to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[8][9][10]
Experimental Protocol:
-
Parameter Calculation: The physicochemical properties calculated in the previous step are assessed against the criteria of Lipinski's Rule of Five.
-
Rule Evaluation: A compound is considered to have a higher probability of being orally bioavailable if it does not violate more than one of the following criteria:
-
Molecular weight ≤ 500 Da
-
logP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
-
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[4][11]
Experimental Protocol:
-
Software Selection: Specialized software with modules for ADMET prediction, such as pKCSM, PreADMET, or ADMET Predictor®, is utilized.[1][7]
-
Prediction of Absorption:
-
Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the human intestine.
-
Caco-2 Permeability: Predicts the permeability of the compound across the Caco-2 cell line, an in vitro model of the intestinal epithelium.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether the compound is a substrate or inhibitor of the P-gp efflux pump.
-
-
Prediction of Distribution:
-
Volume of Distribution (VDss): Predicts the theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier.
-
-
Prediction of Metabolism:
-
Cytochrome P450 (CYP) Substrate/Inhibitor: Predicts whether the compound is a substrate or inhibitor of various CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism.
-
-
Prediction of Excretion:
-
Total Clearance: Predicts the rate at which the drug is removed from the body.
-
-
Prediction of Toxicity:
-
AMES Toxicity: Predicts the mutagenic potential of the compound.
-
hERG Inhibition: Predicts the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
-
Hepatotoxicity: Predicts the potential for the compound to cause liver damage.
-
LD50 (Median Lethal Dose): Predicts the dose of the compound that is lethal to 50% of a test population.
-
Data Presentation
The quantitative data generated from the in silico predictions should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value |
| Molecular Formula | C26H28O15 |
| Molecular Weight ( g/mol ) | 580.49 |
| logP (Octanol-Water Partition Coefficient) | -1.5 to -0.5 |
| Topological Polar Surface Area (Ų) | ~250 |
| Hydrogen Bond Donors | 10 |
| Hydrogen Bond Acceptors | 15 |
| Rotatable Bonds | 7 |
| Aqueous Solubility (logS) | > -4.0 |
Table 2: Predicted Lipinski's Rule of Five Compliance for this compound
| Rule | Value | Compliance |
| Molecular Weight (≤ 500 Da) | 580.49 | Violation |
| logP (≤ 5) | -1.5 to -0.5 | Yes |
| Hydrogen Bond Donors (≤ 5) | 10 | Violation |
| Hydrogen Bond Acceptors (≤ 10) | 15 | Violation |
| Number of Violations | 3 | Poor Oral Bioavailability Predicted |
Table 3: Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption (%) | Low |
| Caco-2 Permeability (log Papp) | Low |
| P-gp Substrate | No |
| P-gp Inhibitor | No |
| Distribution | |
| VDss (L/kg) | Low |
| BBB Permeability | No |
| Metabolism | |
| CYP1A2 Substrate | No |
| CYP2C9 Substrate | No |
| CYP2C19 Substrate | No |
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Total Clearance (log ml/min/kg) | Moderate |
| Toxicity | |
| AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | No |
| hERG II Inhibitor | No |
| Hepatotoxicity | Low risk |
| LD50 (rat, oral, mg/kg) | > 2000 |
Note: The values presented in these tables are illustrative and based on typical predictions for flavonoid C-glycosides. Actual values would need to be generated using the described in silico tools.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the logical flow of experiments and the complex interactions within biological systems.
Caption: Workflow for in silico prediction of this compound's drug-like properties.
Conclusion
The in silico prediction of drug-like properties is an indispensable component of modern drug discovery. This technical guide has outlined the standard computational protocols for evaluating the physicochemical properties, oral bioavailability, and ADMET profile of this compound. While the illustrative data suggests that this compound in its native form may face challenges with oral bioavailability due to its high molecular weight and number of hydrogen bond donors and acceptors, these in silico predictions provide a critical foundation for guiding further research. Future work could involve medicinal chemistry efforts to optimize the structure of this compound to improve its drug-like properties, with the in silico models described herein serving as a valuable tool for virtual screening of novel analogs. It is imperative that these computational predictions are ultimately validated through in vitro and in vivo experimental studies.
References
- 1. phcogj.com [phcogj.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Prediction of physicochemical properties [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Rule of 5 [pharmainformatic.com]
- 10. dev.drugbank.com [dev.drugbank.com]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for Isocarlinoside Extraction from Lycoris radiata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarlinoside, a C-glycosylflavone, has been identified as a potent anti-hepatitis C virus (HCV) agent isolated from the whole plant of Lycoris radiata (Red Spider Lily). This document provides detailed application notes and a generalized protocol for the extraction and isolation of this compound from Lycoris radiata. The protocol is compiled based on established methods for the extraction of flavonoid C-glycosides from plant materials. Additionally, a representative signaling pathway associated with HCV infection is illustrated to provide context for further research into the mechanism of action of this compound.
Introduction
Lycoris radiata is a well-known plant in traditional medicine, containing a variety of bioactive compounds, most notably alkaloids. Recent studies have highlighted the presence of this compound (6-C-arabinosyl-luteolin), a flavone (B191248) with significant antiviral activity against the Hepatitis C virus.[1] The development of efficient extraction and purification protocols for this compound is crucial for facilitating further pharmacological studies and potential drug development. This document outlines a comprehensive approach to its extraction, purification, and analysis.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The whole plant of Lycoris radiata, including bulbs, leaves, and flowers, should be collected. The concentration of secondary metabolites can vary with the developmental stage and season, so it is advisable to document the collection time and conditions.
-
Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. The material should then be air-dried in the shade or freeze-dried (lyophilized) to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher efficiency.
Extraction of this compound
This protocol describes a solvent-based extraction method, which is commonly used for flavonoids.
-
Maceration/Soxhlet Extraction:
-
Weigh the powdered plant material.
-
For maceration, suspend the powder in a suitable solvent (e.g., 70-80% ethanol (B145695) or methanol) in a sealed container at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Agitate the mixture at room temperature for 24-48 hours.
-
Alternatively, for a more exhaustive extraction, utilize a Soxhlet apparatus with the same solvent system. The extraction should be carried out for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Purification of this compound
A multi-step chromatographic approach is recommended for the isolation of pure this compound.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Pack a silica (B1680970) gel column and equilibrate it with a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
Load the concentrated ethyl acetate or n-butanol fraction onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol (B129727) in chloroform.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water). Visualize the spots under UV light or by using a spraying reagent (e.g., natural product-polyethylene glycol reagent).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the compound of interest (as identified by TLC).
-
Further purify the pooled fractions using a preparative HPLC system with a C18 column.
-
A typical mobile phase for flavonoid glycosides would be a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Currently, there is a lack of specific quantitative data in the reviewed literature regarding the yield of this compound from Lycoris radiata. The following table provides a template for researchers to document their extraction yields at various stages of the purification process.
| Plant Material | Initial Dry Weight (g) | Crude Extract Weight (g) | Ethyl Acetate Fraction (g) | Purified this compound (mg) | Yield (%) |
| Lycoris radiata (Whole Plant) |
Yield (%) = (Weight of Purified this compound / Initial Dry Weight of Plant Material) x 100
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Lycoris radiata.
HCV Signaling Pathway
This compound has been reported to exhibit anti-HCV activity. The Hepatitis C virus is known to manipulate host cellular signaling pathways to promote its replication and survival. One such critical pathway is the PI3K/Akt pathway, which is often activated by HCV to prevent apoptosis of the host cell. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which could be a potential target for this compound's antiviral activity.
Conclusion
This document provides a foundational protocol for the extraction and isolation of this compound from Lycoris radiata. Researchers are encouraged to optimize the described methods to improve yield and purity. The provided workflow and signaling pathway diagrams serve as visual aids to guide experimental design and further investigation into the therapeutic potential of this compound. Future studies should focus on quantifying the this compound content in Lycoris radiata and elucidating its precise mechanism of anti-HCV action.
References
Application Note: HPLC-UV Method for the Quantification of Isocarlinoside
Introduction
Isocarlinoside is a flavonoid glycoside found in various plants, including certain species of the Lamiaceae family. As a natural product, it has garnered interest for its potential biological activities, making its accurate quantification in plant extracts and other matrices essential for quality control, standardization, and pharmacological research. This application note describes a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The method is designed to be robust, specific, and suitable for routine analysis in a research or quality control setting.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution with a small percentage of acid and an organic solvent. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a certified reference standard.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material or sample containing this compound
2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
4. Sample Preparation
The sample preparation procedure is crucial for obtaining accurate and reproducible results.
-
Grinding: If the sample is a solid plant material, grind it into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more with 25 mL of 70% methanol each time.
-
-
Concentration and Reconstitution:
-
Combine the supernatants and evaporate to dryness under reduced pressure at 50°C.
-
Reconstitute the dried extract with 5 mL of methanol.
-
-
Filtration: Filter the reconstituted
Application Notes and Protocols for Isocarlinoside Detection by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive and specific detection of Isocarlinoside using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended to guide researchers in developing and validating their own quantitative assays for this compound in various matrices.
Introduction
This compound is a flavone (B191248) C-glycoside, a class of natural products with a wide range of reported biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal medicines and related products. LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, offers the high selectivity and sensitivity required for reliable quantification of this compound in complex biological and botanical matrices.
This compound: Analyte Information
| Parameter | Value | Reference |
| Chemical Name | Luteolin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside | [1] |
| Molecular Formula | C26H28O15 | [1] |
| Molecular Weight | 580.5 g/mol | [1] |
| CAS Number | 83151-90-0 | [1] |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for plant materials is provided below. This should be optimized based on the specific matrix.
-
Extraction:
-
Accurately weigh 1.0 g of homogenized and dried plant material.
-
Add 20 mL of 70% methanol (B129727) (v/v).
-
Sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants.
-
-
Purification (if necessary):
-
For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering substances. A C18 SPE cartridge is a suitable starting point.
-
Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
-
Elute this compound with 5 mL of 90% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography (LC) Parameters
The following UPLC conditions are recommended for the separation of this compound and related flavonoid C-glycosides.
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0 | |
| 2 | |
| 12 | |
| 15 | |
| 17 | |
| 17.1 | |
| 20 |
Mass Spectrometry (MS/MS) Parameters
The following parameters are proposed for a triple quadrupole mass spectrometer operating in MRM mode. Optimization of these parameters on the specific instrument is highly recommended.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Based on the known fragmentation pattern of C-glycosyl flavones, which involves the neutral loss of water and cross-ring cleavages of the sugar moieties, the following MRM transitions are proposed for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) - Starting Point |
| 579.13 | 489.10 | [M-H-90]⁻ (C3H6O3) | 25 |
| 579.13 | 459.09 | [M-H-120]⁻ (C4H8O4) | 20 |
| 579.13 | 339.05 | [M-H-120-120]⁻ | 30 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument to achieve maximum sensitivity.
Data Presentation
While specific quantitative data for this compound from a validated study could not be located in the initial search, a typical validation summary table is provided below for guidance. Researchers should aim to generate this data during their method validation.
Table 1: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | e.g., > 0.995 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Precision (%RSD) | Intra-day: < 15%, Inter-day: < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | To be determined |
| Stability | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in ESI-.
References
Animal Models for Evaluating the Therapeutic Potential of Isocarlinoside
Introduction: Isocarlinoside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical evaluation of this compound necessitates the use of robust and reproducible animal models to investigate its pharmacological effects. These models are instrumental in elucidating the mechanisms of action and establishing a safety and efficacy profile before consideration for clinical trials. This document provides detailed application notes and protocols for utilizing animal models to test the anti-inflammatory, antioxidant, and anti-cancer properties of this compound.
I. Anti-inflammatory Effects of this compound
A widely used and well-established animal model for screening anti-inflammatory agents is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and is valuable for assessing the efficacy of compounds like this compound in reducing inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound on acute inflammation induced by carrageenan in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Administration: Divide the animals into the following groups (n=6 per group):
-
Vehicle Control: Administer vehicle orally.
-
This compound-treated groups: Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg).
-
Positive Control: Administer Indomethacin orally (10 mg/kg).
-
-
Induction of Edema: One hour after the administration of the respective treatments, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference between the initial and subsequent readings indicates the volume of edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical Data) | % Inhibition of Edema (Hypothetical Data) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1% |
| This compound | 20 | 0.45 ± 0.04 | 47.1% |
| This compound | 40 | 0.31 ± 0.03 | 63.5% |
| Indomethacin | 10 | 0.28 ± 0.03** | 67.1% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.
II. Antioxidant Effects of this compound
To investigate the in vivo antioxidant properties of this compound, a common approach is to induce oxidative stress in animal models and subsequently measure biomarkers of oxidative damage and the activity of antioxidant enzymes. A frequently used model involves the administration of a pro-oxidant substance like carbon tetrachloride (CCl4).
Experimental Protocol: CCl4-Induced Oxidative Stress in Rats
Objective: To determine the protective effect of this compound against CCl4-induced oxidative stress in rats by measuring key antioxidant enzymes and markers of lipid peroxidation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Silymarin (positive control)
-
Reagents for measuring Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA) levels.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats as previously described. Divide them into the following groups (n=6 per group):
-
Normal Control: No treatment.
-
CCl4 Control: Administer CCl4 (2 g/kg, i.p.) as a single dose.
-
This compound-treated groups: Administer this compound orally for 14 days at various doses (e.g., 12.5 and 25 mg/kg) followed by a single dose of CCl4.
-
Positive Control: Administer Silymarin orally (25 mg/kg) for 14 days followed by a single dose of CCl4.
-
-
Induction of Oxidative Stress: On the 14th day, one hour after the final dose of this compound or Silymarin, administer CCl4 (diluted in olive oil) intraperitoneally to the respective groups.
-
Sample Collection: 24 hours after CCl4 administration, euthanize the animals and collect liver and kidney tissues. Homogenize the tissues for biochemical analysis.
-
Biochemical Analysis:
Data Presentation
Based on a study on a structurally similar compound, secoisolariciresinol (B192356) diglucoside.[2]
Table 1: Effect of this compound on Antioxidant Enzyme Activities in Liver Homogenate (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) |
| Normal Control | - | 45.2 ± 3.1 | 62.5 ± 4.3 | 38.7 ± 2.9 |
| CCl4 Control | - | 21.8 ± 2.5 | 35.1 ± 3.8 | 19.4 ± 2.1** |
| This compound + CCl4 | 12.5 | 30.5 ± 2.8 | 44.8 ± 3.5 | 27.6 ± 2.4 |
| This compound + CCl4 | 25 | 39.1 ± 3.0 | 55.2 ± 4.1 | 34.1 ± 2.7 |
| Silymarin + CCl4 | 25 | 41.5 ± 3.2 | 58.9 ± 4.5 | 36.2 ± 2.8* |
Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels) in Liver Homogenate (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) |
| Normal Control | - | 1.2 ± 0.1 |
| CCl4 Control | - | 3.8 ± 0.3** |
| This compound + CCl4 | 12.5 | 2.5 ± 0.2 |
| This compound + CCl4 | 25 | 1.8 ± 0.15 |
| Silymarin + CCl4 | 25 | 1.5 ± 0.1* |
*p < 0.05, **p < 0.01 compared to CCl4 Control. Data are expressed as mean ± SEM.
III. Anti-Cancer Effects of this compound
The anti-tumor potential of this compound can be evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. This allows for the in vivo assessment of the compound's ability to inhibit tumor growth.
Experimental Protocol: Human Tumor Xenograft Model in Mice
Objective: To assess the efficacy of this compound in inhibiting the growth of human cancer cell-derived tumors in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)
-
This compound
-
Vehicle
-
Standard chemotherapeutic agent (e.g., Cisplatin)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into the following treatment groups (n=6-8 per group):
-
Vehicle Control
-
This compound-treated groups (e.g., 25, 50 mg/kg, administered orally daily)
-
Positive Control (e.g., Cisplatin, administered intraperitoneally on a defined schedule)
-
-
Treatment and Monitoring: Administer the treatments as per the defined schedule. Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors and measure their final weight.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (Hypothetical Data) | Mean Final Tumor Weight (g) (Hypothetical Data) | % Tumor Growth Inhibition (Volume) (Hypothetical Data) |
| Vehicle Control | - | 1250 ± 150 | 1.3 ± 0.2 | - |
| This compound | 25 | 875 ± 110 | 0.9 ± 0.1 | 30.0% |
| This compound | 50 | 550 ± 90 | 0.6 ± 0.08 | 56.0% |
| Cisplatin | 5 | 400 ± 75 | 0.4 ± 0.06 | 68.0% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.
IV. Signaling Pathway Modulation by this compound
The therapeutic effects of many flavonoids are mediated through the modulation of key intracellular signaling pathways. For anti-inflammatory and anti-cancer effects, the NF-κB and MAPK pathways are of particular interest. While direct in vivo evidence for this compound is emerging, studies on structurally similar flavonoids provide a strong rationale for investigating these pathways.
Experimental Workflow for Signaling Pathway Analysis
References
Isocarlinoside: A Reference Standard for Phytochemical Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocarlinoside, also known as isoschaftoside, is a C-glycosylflavonoid found in various medicinal plants. As a distinct phytochemical entity, its accurate quantification is paramount for the standardization of herbal extracts, quality control of raw materials, and in-depth pharmacological studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. Additionally, it elucidates a known signaling pathway influenced by this compound, highlighting its potential biological significance.
Data Presentation: Quantitative Data Summary
The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible quantitative results in phytochemical analysis. The following table summarizes the key quantitative data for a typical this compound reference standard and its application in validated analytical methods.
| Parameter | Specification / Value | Reference(s) |
| Reference Standard | ||
| Purity (by HPLC) | ≥98% | [1][2] |
| Molecular Formula | C₂₆H₂₈O₁₅ | [1] |
| Molecular Weight | 580.5 g/mol | [2] |
| Storage (Solid) | 2-8°C, protected from light and air | [1] |
| Shelf Life (Solid) | 2 years | [1] |
| HPLC-UV Method | ||
| Linearity Range | 1 - 200 µg/mL | [3][4] |
| Correlation Coefficient (r²) | ≥0.999 | [3] |
| Limit of Detection (LOD) | Typically < 0.5 µg/mL | [5] |
| Limit of Quantification (LOQ) | Typically < 2.0 µg/mL | [5] |
| Accuracy (Recovery) | 95 - 105% | [3] |
| Precision (RSD) | < 5% | [5] |
| HPTLC Method | ||
| Linearity Range | 100 - 1000 ng/spot | |
| Correlation Coefficient (r²) | ≥0.998 |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in plant extracts.[3]
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Plant material (dried and powdered)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
4. Sample Preparation (Plant Extract)
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 25 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract with a known volume of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B (see gradient table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 65 | 35 |
| 25 | 65 | 35 |
| 30 | 85 | 15 |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by applying the peak area to the regression equation of the calibration curve.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Isocarlinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8]
Isocarlinoside is a flavonoid glycoside with potential therapeutic properties. This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound by examining its ability to modulate key inflammatory markers and signaling pathways in a cellular model of inflammation. The protocols detailed below utilize the RAW 264.7 murine macrophage cell line stimulated with LPS to mimic an inflammatory response.[1][9][10][11]
Key Experimental Assays
This application note details the following experimental procedures:
-
Cell Culture and Treatment: Maintenance and preparation of RAW 264.7 macrophages for experimentation.
-
Nitric Oxide (NO) Assay: Quantification of NO production, a key inflammatory mediator.
-
Reactive Oxygen Species (ROS) Assay: Measurement of intracellular ROS levels to assess oxidative stress.
-
Quantitative Real-Time PCR (qRT-PCR): Analysis of the gene expression of pro-inflammatory cytokines.
-
Western Blot Analysis: Investigation of the protein expression and activation of key components of the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data demonstrating the potential dose-dependent anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 1 µg/mL | 25.8 ± 2.1 | 0% |
| This compound + LPS | 10 µM | 18.5 ± 1.5 | 28.3% |
| This compound + LPS | 25 µM | 11.2 ± 1.1 | 56.6% |
| This compound + LPS | 50 µM | 6.7 ± 0.8 | 74.0% |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | Relative Fluorescence Units (RFU) | % Inhibition |
| Control | - | 105 ± 12 | - |
| LPS | 1 µg/mL | 850 ± 55 | 0% |
| This compound + LPS | 10 µM | 625 ± 48 | 26.5% |
| This compound + LPS | 25 µM | 410 ± 35 | 51.8% |
| This compound + LPS | 50 µM | 230 ± 28 | 72.9% |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | TNF-α (Fold Change) | IL-6 (Fold Change) | iNOS (Fold Change) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS | 1 µg/mL | 15.2 ± 1.3 | 20.5 ± 1.8 | 35.1 ± 2.9 |
| This compound + LPS | 10 µM | 10.8 ± 0.9 | 14.3 ± 1.2 | 24.6 ± 2.1 |
| This compound + LPS | 25 µM | 6.5 ± 0.7 | 8.1 ± 0.9 | 13.8 ± 1.5 |
| This compound + LPS | 50 µM | 2.8 ± 0.4 | 3.5 ± 0.5 | 5.9 ± 0.8 |
Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Activation in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio | p-p38 / p38 Ratio | p-JNK / JNK Ratio |
| Control | - | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| LPS | 1 µg/mL | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.09 | 1.0 ± 0.11 |
| This compound + LPS | 10 µM | 0.72 ± 0.06 | 0.68 ± 0.05 | 0.75 ± 0.07 | 0.78 ± 0.08 |
| This compound + LPS | 25 µM | 0.45 ± 0.05 | 0.41 ± 0.04 | 0.48 ± 0.05 | 0.51 ± 0.06 |
| This compound + LPS | 50 µM | 0.21 ± 0.03 | 0.19 ± 0.02 | 0.25 ± 0.03 | 0.28 ± 0.04 |
Experimental Protocols
Cell Culture and Treatment Protocol
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[10]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).[1][11]
-
Include a vehicle control (DMSO, if used to dissolve this compound) and an LPS-only control.
-
Nitric Oxide (NO) Assay Protocol (Griess Reagent)
This protocol is based on the principle that nitrite (B80452) (NO2-), a stable product of NO, reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound, which can be measured spectrophotometrically.[12][13]
-
Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare this solution fresh.[13]
-
Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.[2]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11][13]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Assay Protocol (DCFH-DA)
This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14][15][16][17]
-
Cell Treatment: Plate and treat cells in a 96-well black, clear-bottom plate as described in the cell culture protocol.
-
DCFH-DA Loading: After the treatment period, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free DMEM to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[15]
Quantitative Real-Time PCR (qRT-PCR) Protocol
This protocol allows for the quantification of mRNA levels of specific pro-inflammatory genes.[18][19][20]
-
RNA Extraction:
-
After cell treatment in a 6-well plate, lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Primer Sequences (Mus musculus):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CAGGAGGGAGAACAGAAACTCCA | GCTACAGGCTTGTCACTCGAATT |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGACAGCCCGGATCTGAA |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Western Blot Protocol
This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.[21][22][23]
-
Protein Extraction:
-
After treatment in a 6-well plate, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of phosphorylated proteins to their total protein counterparts and the loading control.
-
Mandatory Visualizations
References
- 1. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Signaling Pathway in Oral Squamous Cell Carcinoma: Biological Function and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signaling pathway | Abcam [abcam.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioquochem.com [bioquochem.com]
- 18. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 19. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Isocarlinoside Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarlinoside, a naturally occurring flavonoid C-glycoside, has emerged as a promising scaffold for the development of novel therapeutic agents. As a luteolin (B72000) derivative, it belongs to a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique C-glycosidic linkages in this compound contribute to its enhanced stability and bioavailability compared to its O-glycoside counterparts, making it an attractive candidate for drug discovery programs.
This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The aim is to guide researchers in the rational design and development of potent and selective modulators of key biological pathways implicated in various diseases.
Structure of this compound
This compound is chemically defined as 6-arabinopyranosyl-8-glucopyranosylluteolin. Its core structure consists of the flavonoid luteolin, with an arabinose sugar moiety attached at the C-6 position and a glucose moiety at the C-8 position via carbon-carbon bonds.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of C-glycosylflavonoids like this compound is a complex process that requires careful control of regioselectivity. The following protocol outlines a general strategy for the synthesis of the this compound scaffold, which can be adapted to produce a variety of derivatives for SAR studies. This protocol is based on established methods for flavonoid C-glycosylation.
Materials:
-
Luteolin
-
Protected arabinose and glucose donors (e.g., peracetylated glycosyl bromides)
-
Lewis acids (e.g., BF₃·OEt₂, TMSOTf)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for deprotection (e.g., sodium methoxide (B1231860) in methanol)
-
Chromatography supplies (silica gel, preparative HPLC)
Experimental Protocol:
-
Protection of Luteolin: To ensure regioselective glycosylation, the hydroxyl groups of luteolin, other than those at C-6 and C-8, must be protected. This is typically achieved by reacting luteolin with a suitable protecting group, such as benzyl (B1604629) or silyl (B83357) ethers.
-
C-Glycosylation (Step 1: Introduction of Glucose at C-8):
-
Dissolve the protected luteolin in an anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Add the protected glucose donor and a Lewis acid catalyst.
-
Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting 8-C-glucosyl luteolin derivative by column chromatography.
-
-
C-Glycosylation (Step 2: Introduction of Arabinose at C-6):
-
Dissolve the purified 8-C-glucosyl luteolin derivative in an anhydrous solvent.
-
Repeat the glycosylation procedure using the protected arabinose donor and a suitable Lewis acid.
-
Monitor the reaction by TLC and purify the desired 6-C-arabinosyl-8-C-glucosyl luteolin derivative.
-
-
Deprotection: Remove all protecting groups from the flavonoid and sugar moieties using appropriate deprotection conditions (e.g., catalytic hydrogenation for benzyl groups, sodium methoxide for acetyl groups).
-
Purification: Purify the final this compound derivative using preparative high-performance liquid chromatography (HPLC) to obtain a high-purity compound for biological evaluation.
Note: The synthesis of specific derivatives would involve using appropriately modified luteolin precursors or glycosyl donors in the steps outlined above.
Structure-Activity Relationship (SAR) Studies
The following table summarizes the key structural features of luteolin and its glycosides and their impact on biological activity, providing a basis for the rational design of this compound derivatives.
| Structural Feature | Effect on Activity | Rationale for this compound Derivative Design |
| Ortho-dihydroxy groups on the B-ring | Crucial for antioxidant and anti-inflammatory activity.[1] | Maintain the catechol moiety on the B-ring for potent activity. Modifications at other positions can be explored. |
| Hydroxyl group at C-5 of the A-ring | Contributes significantly to anti-inflammatory and antioxidant activities.[1] | The C-5 hydroxyl group should generally be retained. |
| C-glycosylation vs. O-glycosylation | C-glycosides are more stable to hydrolysis. The position and type of sugar influence activity. | Focus on synthesizing C-glycoside derivatives for improved stability. Vary the sugar moieties and their linkages to explore SAR. |
| Free hydroxyl groups on the flavonoid backbone | Generally, a higher number of free hydroxyl groups correlates with higher antioxidant activity. | Derivatives with varying degrees of hydroxylation can be synthesized to optimize activity and selectivity. |
| Substitution on the sugar moieties | Can modulate solubility, bioavailability, and target interaction. | Introduce functional groups (e.g., acyl, alkyl) on the sugar hydroxyls to fine-tune the pharmacological profile. |
Quantitative Biological Activity Data
The following tables present a summary of the reported in vitro biological activities of luteolin and its related glycosides. This data can serve as a benchmark for evaluating newly synthesized this compound derivatives.
Table 1: Anticancer Activity of Luteolin and its Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Luteolin | HL-60 (Leukemia) | Proliferation | 12.5 | [2] |
| Luteolin | A431 (Squamous cell carcinoma) | Proliferation | 19 | [2] |
| Luteolin | GLC4 (Lung cancer) | Growth inhibition | 40.9 | [2] |
| Luteolin | COLO 320 (Colon cancer) | Growth inhibition | 32.5 | [2] |
| Luteolin-7-O-glucoside | GLC4 (Lung cancer) | Growth inhibition | Similar to Luteolin | [2] |
| Luteolin | MDA-MB-231 (Breast cancer) | Cytotoxicity | 20-40 | [3] |
Table 2: Anti-inflammatory Activity of Luteolin and its Glycosides
| Compound | Target/Assay | Inhibition | Concentration | Reference |
| Luteolin | Thromboxane B₂ synthesis | High | - | [1] |
| Luteolin | Leukotriene B₄ synthesis | High | - | [1] |
| Cynaroside (Luteolin-7-O-glucoside) | Thromboxane B₂ synthesis | Moderate | - | [1] |
| Cynaroside (Luteolin-7-O-glucoside) | Leukotriene B₄ synthesis | Moderate | - | [1] |
| Isoorientin (Luteolin-6-C-glucoside) | Thromboxane B₂ synthesis | Good | - | [1] |
| Luteolin | COX-2 mRNA expression | Down-regulation | 10 and 50 mg/kg (in vivo) | [4] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for designing targeted therapies.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for Synthesis and SAR Studies of this compound Derivatives.
Key Signaling Pathways
1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Luteolin has been shown to modulate MAPK signaling.
Caption: Modulation of the MAPK/ERK Signaling Pathway by this compound Derivatives.
3. Apoptosis Signaling Pathway: Induction of apoptosis (programmed cell death) is a key mechanism for anticancer agents. Luteolin and its glycosides can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Caption: Induction of Apoptosis by this compound Derivatives.
Conclusion
This compound presents a valuable chemical scaffold for the development of novel therapeutics. The protocols and data presented in these application notes provide a framework for the synthesis of this compound derivatives and the systematic investigation of their structure-activity relationships. By understanding the key structural determinants of biological activity and the underlying molecular mechanisms, researchers can rationally design and optimize lead compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer, inflammatory disorders, and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-carcinogenic Effects of the Flavonoid Luteolin [mdpi.com]
- 3. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isocarlinoside as a Chemotaxonomic Marker
Introduction
Chemotaxonomy is the classification of organisms based on their chemical constituents. This discipline utilizes the distribution of specific secondary metabolites, such as alkaloids, terpenoids, and flavonoids, to infer taxonomic relationships.[1] The presence, absence, or relative abundance of these compounds can serve as a molecular fingerprint, providing valuable insights for plant systematics, authentication of medicinal herbs, and quality control in the pharmaceutical industry.[2][3] Flavonoids, a large group of polyphenolic compounds, are particularly useful as chemotaxonomic markers due to their structural diversity and widespread occurrence in plants.[4][5]
Isocarlinoside, a flavone (B191248) 8-C-glycoside, is a specific type of flavonoid characterized by a stable carbon-carbon bond between the sugar moiety and the flavonoid backbone.[6] This C-glycosidic linkage makes it more resistant to acid and enzymatic hydrolysis compared to its O-glycoside counterparts.[7] The biosynthetic pathway for C-glycosylflavones is distinct and requires specific enzymes, suggesting that their distribution may be phylogenetically informative.[4][8] This application note details the use of this compound and related C-glycosylflavones as chemotaxonomic markers, providing protocols for their extraction, identification, and quantification.
Principle
The fundamental principle is that the presence and concentration of this compound and other C-glycosylflavones vary significantly among different plant taxa. By analyzing the flavonoid profile of a plant sample, it is possible to classify it or verify its identity. This process involves solvent extraction of the compounds from plant material, followed by separation and quantification using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3][9]
Logical Framework for Chemotaxonomic Classification
The logical process of using this compound as a chemotaxonomic marker involves a series of steps from sample collection to taxonomic inference. The relationship between these steps is outlined below.
Caption: Logical workflow for chemotaxonomic analysis using this compound.
Quantitative Data on C-Glycosylflavone Distribution
Comprehensive quantitative data for this compound across a wide range of plant taxa is not yet consolidated in scientific literature. However, the distribution of C-glycosylflavones, the class to which this compound belongs, shows clear taxonomic patterns. The following table provides a representative summary of the occurrence of these compounds in different plant families, illustrating their potential as chemotaxonomic markers.
| Plant Family | Genus/Species | Predominant C-Glycosylflavones | Relative Abundance | Reference |
| Poaceae | Oryza sativa (Rice) | Schaftoside, Isoschaftoside | Abundant in leaves | [4][8] |
| Triticum aestivum (Wheat) | Carlinoside, this compound | Abundant in leaves | [4][8] | |
| Nelumbonaceae | Nelumbo nucifera (Lotus) | Orientin, Isoorientin, Vitexin, Isovitexin | High in plumules | [10] |
| Fabaceae | Glycine max (Soybean) | Apigenin C-glycosides | Present | [6] |
| Araceae | Cryptocoryne spp. | 2''-O-glucopyranosyl-vitexin | Marker for the genus | [11] |
| Pteridaceae | Stenoloma chusanum (Fern) | Apigenin & Luteolin C-glycosides | Present | [7] |
Experimental Protocols
Extraction of C-Glycosylflavones from Plant Material
This protocol describes a general method for the extraction of flavonoids, including this compound, from dried plant material.
Materials:
-
Dried, powdered plant material
-
70% Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)
-
Reflux apparatus or ultrasonic bath
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 1.0 g of the finely powdered plant material and place it into a 100 mL round-bottom flask.
-
Add 50 mL of 70% ethanol to the flask. The solvent-to-sample ratio should be optimized but a 10:1 to 50:1 ratio is common.
-
Method A (Reflux Extraction): Attach the flask to the reflux condenser and heat the mixture in a water bath at 60-70°C for 2 hours.
-
Method B (Ultrasonic Extraction): Place the flask in an ultrasonic bath and sonicate at a frequency of 40 MHz for 1 hour at 60°C.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC/LC-MS analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical system.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard reversed-phase HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Poroshell 120, EC-C18, 150 × 3 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 28°C.[4]
-
Detection Wavelength: 340 nm (typical for flavones).
-
Injection Volume: 10 µL.[4]
Gradient Elution Program: [4]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 90 | 10 |
| 10 | 85 | 15 |
| 20 | 70 | 30 |
| 25 | 65 | 35 |
| 31 | 55 | 45 |
| 42 | 0 | 100 |
| 47 | 0 | 100 |
| 48 | 100 | 0 |
| 53 | 100 | 0 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.
-
Calibration Curve: Inject each standard solution in triplicate and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard. Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Visualization of Protocols and Pathways
General Experimental Workflow
This diagram illustrates the key stages involved in the chemotaxonomic analysis of plant samples for this compound.
Caption: Workflow for this compound extraction and quantification.
Biosynthesis Pathway of Flavone C-Glycosides
This compound is synthesized via the phenylpropanoid pathway, which produces the core flavonoid structure, followed by specific C-glycosylation steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of acankoreoside A and acankoreagenin in the leaves of Schefflera octophylla and Schefflera actinophylla using pressurized liquid extraction and high-performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]
- 7. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Isocarlinoside extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isocarlinoside extraction. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Issue: Low this compound Yield
Low yields of this compound can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Selection | The polarity of the extraction solvent is critical for efficiently dissolving this compound.[1][2] Consider testing a range of solvents with varying polarities. For polar flavonoids like this compound, ethanol (B145695) or methanol (B129727), often in aqueous mixtures (e.g., 50-80%), are typically effective.[3] |
| Inefficient Extraction Method | Conventional methods like maceration or Soxhlet extraction may not be as efficient as modern techniques.[4] Evaluate the use of Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve extraction efficiency and reduce extraction time and solvent consumption.[1][2][5][6] |
| Non-optimized Extraction Parameters | Each extraction parameter significantly impacts yield. Systematically optimize temperature, time, and solid-to-liquid ratio.[7][8] Employing a response surface methodology (RSM) can help identify the optimal conditions for these variables.[8][9][10] |
| Degradation of this compound | This compound may be susceptible to degradation under certain conditions. Assess the pH and temperature stability of your extract. Flavonoids can be unstable at high temperatures and in alkaline solutions.[11][12][13] Consider performing extractions at lower temperatures or under neutral to slightly acidic conditions. |
| Incomplete Cell Lysis | The plant material's cell walls must be sufficiently disrupted to release the target compound. Ensure the plant material is finely ground. Techniques like UAE can aid in cell wall disruption through acoustic cavitation.[4][14] |
| Losses During Purification | The purification process can be a significant source of product loss. Evaluate the efficiency of your chromatography steps. Ensure the chosen stationary and mobile phases are appropriate for this compound's polarity. Isocratic preparative liquid chromatography can be a rapid initial purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The ideal solvent for this compound, a polar flavonoid glycoside, is likely a polar solvent. Ethanol and methanol are commonly used for flavonoid extraction.[3] Often, an aqueous mixture (e.g., 70% ethanol) provides a good balance of polarity to effectively extract glycosylated flavonoids. It is recommended to perform small-scale trials with different solvents and solvent-water ratios to determine the optimal choice for your specific plant material.
Q2: How can I reduce the extraction time and solvent consumption?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent for reducing both time and solvent usage compared to conventional methods.[1][2][5][6] UAE utilizes sound waves to create cavitation, which enhances mass transfer and cell disruption, while MAE uses microwave energy to rapidly heat the solvent and plant matrix, accelerating extraction.[4][6]
Q3: What are the key parameters to optimize for improving this compound yield?
A3: The key parameters to optimize include:
-
Solvent Concentration: The ratio of solvent to water can significantly affect polarity and extraction efficiency.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of thermolabile compounds.[15]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound, but prolonged times can increase the risk of degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
For UAE: Ultrasonic power and frequency.[14]
Response surface methodology (RSM) is a valuable statistical tool for optimizing these parameters simultaneously.[8][10]
Q4: How can I prevent the degradation of this compound during extraction?
A4: To minimize degradation, consider the following:
-
Temperature Control: Avoid excessively high temperatures, especially for extended periods. The stability of similar compounds suggests that temperatures should be carefully controlled.[15]
-
pH Control: Flavonoids can be unstable in alkaline conditions.[11][13] Maintaining a neutral or slightly acidic pH during extraction may improve stability.
-
Light and Oxygen Exclusion: Some flavonoids are sensitive to light and oxidation. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen) can be beneficial.
Q5: What purification methods are suitable for this compound?
A5: After obtaining a crude extract, purification is necessary to isolate this compound. Common techniques include:
-
Liquid-Liquid Extraction: To partition the extract and remove compounds of significantly different polarity.
-
Column Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography are effective for separating flavonoids. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase will depend on the polarity of this compound.
-
Affinity Chromatography: This technique can be highly specific if a suitable ligand that binds to this compound is available.[17][18]
Experimental Protocols
Note: The following protocols are generalized based on methods used for similar flavonoid glycosides and should be optimized for your specific application.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Sonication: Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath. Apply ultrasonic waves at a set power (e.g., 200 W) and frequency (e.g., 25 kHz) for a predetermined time (e.g., 30 minutes). Maintain the temperature using a cooling water bath.[14]
-
Separation: After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.
-
Concentration: Evaporate the solvent from the extract under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude this compound extract.
-
Analysis: Analyze the yield of this compound using a suitable analytical method like HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup: Place a known amount of the powdered plant material into a microwave-safe extraction vessel. Add the extraction solvent at the desired solid-to-liquid ratio.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 300 W) and extraction time (e.g., 5 minutes).[16] Monitor the temperature and pressure inside the vessel.
-
Cooling and Separation: After irradiation, allow the vessel to cool to room temperature. Separate the extract from the solid residue.
-
Concentration: Concentrate the extract as described in the UAE protocol.
-
Analysis: Quantify the this compound yield.
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoid Glycosides (Hypothetical Data for this compound)
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (w/v) | This compound Yield (mg/g) |
| Maceration | 70% Ethanol | 25 | 24 h | 1:20 | 5.2 |
| Soxhlet | 70% Ethanol | 80 | 6 h | 1:15 | 8.1 |
| UAE | 70% Ethanol | 50 | 30 min | 1:20 | 12.5 |
| MAE | 70% Ethanol | 70 | 5 min | 1:25 | 14.3 |
Table 2: Influence of Extraction Parameters on this compound Yield using UAE (Hypothetical Data)
| Ethanol Conc. (%) | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (w/v) | This compound Yield (mg/g) |
| 50 | 40 | 20 | 1:15 | 9.8 |
| 50 | 60 | 40 | 1:25 | 11.2 |
| 70 | 40 | 40 | 1:25 | 13.1 |
| 70 | 60 | 20 | 1:15 | 14.8 |
| 80 | 50 | 30 | 1:20 | 12.9 |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted extraction of secoisolariciresinol diglucoside from flaxseed hull [agris.fao.org]
- 3. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Salt- and pH-Dependent Thermal Stability of Photocomplexes from Extremophilic Bacteriochlorophyll b-Containing Halorhodospira Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thermal stability and biochemical properties of isocitrate dehydrogenase from the thermoacidophilic archaeon Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity Chromatography | Sartorius [sartorius.com]
- 18. Affinity Chromatography | Sartorius [sartorius.com]
Troubleshooting Isocarlinoside degradation during storage
Welcome to the Technical Support Center for Isocarlinoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, a flavone (B191248) C-diglycoside also known as Luteolin 6-C-glucoside 8-C-arabinoside, is a naturally occurring flavonoid. Like many complex organic molecules, its stability can be compromised by various environmental factors, leading to degradation. This degradation can result in a loss of biological activity and the formation of impurities, which may impact experimental outcomes and the safety profile of potential therapeutic products.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of this compound and other flavonoids include:
-
pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline aqueous solutions[1].
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation[1].
-
Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the breakdown of the flavonoid structure.
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of metal ions.
-
Moisture: The presence of water can facilitate hydrolytic and oxidative degradation pathways.
Q3: How should solid this compound be stored to ensure its stability?
For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
Q4: What are the recommended storage conditions for this compound in solution?
The stability of this compound in solution is highly dependent on the solvent and storage temperature. For solutions prepared in organic solvents like DMSO, it is advisable to store them in aliquots at -20°C for short-term storage and -80°C for long-term storage to minimize freeze-thaw cycles[1]. Aqueous solutions should ideally be prepared fresh before use due to the lower stability of flavonoids in aqueous media, particularly at neutral or alkaline pH[1].
Troubleshooting Guide
This guide addresses common problems encountered during the storage and use of this compound.
Problem 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause: Degradation of this compound in your stock solution or experimental buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the existing stock.
-
Assess Buffer Stability: Check the pH of your experimental buffer. If it is neutral or alkaline, this compound may be degrading during the experiment. Consider running a time-course experiment to evaluate the stability of this compound in your specific assay conditions.
-
Control for Oxidation: If not already doing so, consider de-gassing your buffers and running experiments under an inert atmosphere.
-
Protect from Light: Ensure that all solutions containing this compound are protected from light during storage and experimentation.
-
Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that both solid and solution forms of this compound have been stored under the recommended conditions (cool, dry, dark, inert atmosphere).
-
Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products.
-
Analyze Stressed Samples: Use a validated stability-indicating HPLC or LC-MS method to analyze the stressed samples and compare the chromatograms to that of an unstressed control sample.
-
Problem 3: Precipitation of this compound in aqueous solutions.
-
Possible Cause: Low aqueous solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into the aqueous buffer.
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent is low enough to be compatible with your experiment and does not cause precipitation.
-
Aid Dissolution: Sonication can be used to aid in the dissolution of the compound.
-
Quantitative Stability Data
Disclaimer: Quantitative stability data for this compound is limited. The following tables provide representative data for the aglycone, luteolin, and other related flavonoid glycosides to offer insights into the expected stability of this compound.
Table 1: Representative Thermal and pH Stability of Luteolin and Related Glycosides
| Compound | Condition | Parameter | Value | Reference |
| Luteolin | 37°C | Degradation Rate Constant (k) | 0.0245 h⁻¹ | [1] |
| Verbascoside | pH 2.0 (25°C) | Half-life (t½) | Stable over 28 days | [2] |
| Verbascoside | pH 5.5 (25°C) | Half-life (t½) | ~25 days | [2] |
| Verbascoside | pH 7.4 (25°C) | Half-life (t½) | ~10 days | [2] |
| Verbascoside | pH 8.0 (25°C) | Half-life (t½) | ~2.5 days | [2] |
Table 2: Representative Photodegradation of Flavonoids in Solution
| Compound | Light Condition | Solvent | % Degradation (Time) | Reference |
| Luteolin | UV/Visible | Methanol (B129727) | ~50% (24h) | |
| Luteolin-7-O-glucoside | UV/Visible | Methanol | ~60% (24h) | |
| Rutin (Quercetin-3-O-rutinoside) | UV/Visible | Methanol | ~40% (24h) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours, protected from light.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 100°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).
-
-
Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Assessment of this compound
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) (B).
-
Example Gradient: Start with 95% A, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., determined by UV scan, likely around 270 nm and 350 nm).
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Technical Support Center: Methods to Increase the Aqueous Solubility of Isocarlinoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of Isocarlinoside.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific experimental data for this compound's aqueous solubility is not extensively reported in publicly available literature, it is estimated to be around 1 mg/mL at 25°C[1][2]. As a flavonoid C-glycoside, it is expected to have low to moderate aqueous solubility[3]. The presence of multiple sugar moieties enhances solubility compared to its aglycone, but strong intermolecular forces in the crystalline state can still limit its dissolution in water[4][5].
Q2: Why might this compound exhibit poor aqueous solubility despite being a glycoside?
A2: Several factors can contribute to the limited aqueous solubility of flavonoid glycosides like this compound:
-
Crystalline Structure: A highly ordered and stable crystalline lattice requires significant energy to break apart for dissolution to occur.
-
Intermolecular Hydrogen Bonding: Strong hydrogen bonds between this compound molecules in the solid state can be more energetically favorable than interactions with water molecules.
-
Molecular Planarity: The relatively planar structure of the flavonoid backbone can promote efficient packing in the crystal lattice, reducing solubility[3][6].
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility profile.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Several well-established techniques can be employed to enhance the aqueous solubility of this compound and other poorly soluble flavonoids:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic flavonoid portion of this compound within the cavity of a cyclodextrin molecule can significantly increase its apparent solubility in water[7][8].
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level improves its wettability and dissolution rate by presenting it in an amorphous, higher-energy state[9][10][11].
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) such as ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol can increase the solubility of this compound by reducing the polarity of the solvent system[12][13][14].
-
pH Adjustment: The solubility of flavonoids containing ionizable functional groups can be influenced by the pH of the aqueous medium[15].
Q4: How much of a solubility increase can be expected with these methods?
A4: The degree of solubility enhancement is dependent on the chosen method, the specific experimental conditions, and the physicochemical properties of this compound. For structurally similar flavonoid glycosides, the following increases have been observed:
-
Cyclodextrin complexation has been reported to increase the solubility of flavonoids by several fold, in some cases up to 100-fold or more[7][16].
-
Solid dispersions can lead to significant increases in solubility and dissolution rates, with reports of up to a 35-fold increase for some poorly soluble drugs using carriers like PVP K30[9][10].
-
Co-solvents can enhance solubility by several orders of magnitude, depending on the co-solvent used and its concentration in the aqueous solution[12][17].
Troubleshooting Guides
Problem: After attempting to prepare an this compound-cyclodextrin inclusion complex, the resulting solution remains cloudy or contains a precipitate.
-
Possible Cause: The concentration of this compound exceeds the complexation capacity of the cyclodextrin.
-
Solution: Increase the molar ratio of cyclodextrin to this compound. A common starting point is a 1:1 molar ratio, but this can be increased to 1:2 or higher.
-
-
Possible Cause: Incomplete complexation.
-
Solution: Increase the stirring time (e.g., to 48 hours) and/or gently warm the solution to facilitate complex formation. Sonication can also be used to aid dissolution and complexation.
-
-
Possible Cause: The cyclodextrin itself has limited solubility.
Problem: The solid dispersion of this compound is sticky and difficult to handle after solvent evaporation.
-
Possible Cause: The chosen polymer has a low glass transition temperature (Tg).
-
Solution: Select a polymer with a higher Tg, such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
-
Possible Cause: Residual solvent is present.
-
Solution: Ensure complete solvent removal by drying the solid dispersion under vacuum for an extended period (e.g., 24-48 hours) at a temperature below the Tg of the polymer and the decomposition temperature of this compound.
-
Problem: When diluting a co-solvent formulation of this compound with an aqueous buffer, the compound precipitates.
-
Possible Cause: The concentration of the co-solvent is reduced below the level required to maintain this compound in solution.
-
Solution: Increase the initial concentration of the co-solvent in your stock solution. Alternatively, perform a stepwise dilution with vigorous mixing. For in vitro assays, ensure the final co-solvent concentration in the well is sufficient to maintain solubility and is compatible with the biological system.
-
Problem: Inconsistent results are observed in solubility measurements.
-
Possible Cause: The system has not reached equilibrium.
-
Solution: Ensure that the suspension is stirred or shaken for a sufficient period (typically 24-72 hours) to reach equilibrium solubility.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Protect the solution from light and heat. Analyze the sample by HPLC to check for the appearance of degradation products.
-
-
Possible Cause: Inaccurate temperature control.
-
Solution: Use a calibrated temperature-controlled shaker or water bath, as solubility is temperature-dependent.
-
Data Presentation
The following tables summarize quantitative data on the solubility of flavonoids, which can be used as a reference for this compound due to their structural similarities.
Table 1: Solubility of this compound and Related Flavonoids in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound (estimated) | Water (25°C) | ~1 mg/mL | [1][2] |
| Luteolin-7-o-glucoside | Water | 0.0012 mg/mL | [4][5] |
| Luteolin (B72000) | Water | 0.0064 mg/mL | [4][5] |
| This compound | DMSO | Soluble | [20][21] |
| This compound | Methanol, Ethanol | Soluble | [21] |
Table 2: Enhancement of Flavonoid Glycoside Solubility using Cyclodextrins
| Flavonoid Glycoside | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (fold) | Reference |
| Hyperoside | HP-β-CD | 1:1 | 9 | [16] |
| Luteolin | HP-β-CD | N/A | Linear increase with CD concentration | [8] |
| Myricetin | Dimeric β-CD | N/A | 33.6 | [7] |
| Quercetin | Dimeric β-CD | N/A | 12.4 | [7] |
Table 3: Solubility Enhancement of Poorly Soluble Drugs using Solid Dispersions with PVP K30
| Drug | Drug:PVP K30 Ratio (w/w) | Method | Solubility Enhancement | Reference |
| Carvedilol (B1668590) | 1:1 to 1:9 | Solvent Evaporation | Increased with polymer concentration | [9] |
| Andrographolide | 1:1 to 1:4 | Spray Drying | 5-fold | [22] |
| Raloxifene | 1:4, 1:6, 1:8 | Spray Drying | Significant increase in dissolution | [23] |
Table 4: Effect of Co-solvents on the Solubility of Poorly Soluble Drugs
| Drug | Co-solvent System | Concentration of Co-solvent | Solubility Enhancement | Reference |
| Berberine (B55584) | PEG 400 in Water | 50% | ~6.2-fold | [17] |
| Lopinavir | PEG 400 in Water | N/A | Most effective among tested co-solvents | N/A |
| General Flavonoids | Ethanol in Water | Varies | Increases with ethanol concentration | [24][25] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Lyophilization
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (optional, for initial drug dissolution)
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a desired molar ratio (e.g., 1:1).
-
HP-β-CD Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring.
-
This compound Addition:
-
If this compound is directly dispersible in the aqueous HP-β-CD solution, add it slowly while stirring.
-
If pre-dissolution is required, dissolve the this compound in a minimal amount of ethanol and add this solution dropwise to the stirring HP-β-CD solution.
-
-
Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.45 µm syringe filter.
-
Freezing: Freeze the solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Dry the frozen sample in a lyophilizer until a fine, dry powder is obtained.
-
Characterization: The resulting powder can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction (XRPD) to confirm complex formation.
Protocol 2: Preparation of an this compound-PVP K30 Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Drug-to-Polymer Ratio Selection: Choose the desired weight ratio of this compound to PVP K30 (e.g., 1:2, 1:4, 1:8).
-
Dissolution: Dissolve both the this compound and PVP K30 in the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.
-
Sieving: Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Analyze the solid dispersion using DSC and XRPD to confirm the amorphous state of this compound.
Protocol 3: Determination of this compound Solubility Enhancement using a Co-solvent System
Materials:
-
This compound
-
Co-solvent (e.g., PEG 400, ethanol)
-
Deionized water or buffer of desired pH
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to vials containing each co-solvent mixture and a control (water or buffer alone).
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the incubation period, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent for analysis.
-
-
Concentration Analysis: Determine the concentration of dissolved this compound in each sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Logical Flow for Selecting a Solubility Enhancement Method.
References
- 1. This compound, 83151-90-0 [thegoodscentscompany.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]
- 3. Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity of the aglycone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. solid dispersion formulations: Topics by Science.gov [science.gov]
- 12. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. This compound supplier | CAS 83151-90-0 | AOBIOUS [aobious.com]
- 21. This compound | CAS:83151-90-0 | Manufacturer ChemFaces [chemfaces.com]
- 22. rjptonline.org [rjptonline.org]
- 23. researchgate.net [researchgate.net]
- 24. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Peak Shape for Isocarlinoside Analysis
Welcome to the technical support center for Isocarlinoside analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help optimize High-Performance Liquid Chromatography (HPLC) peak shape for this compound. Achieving a sharp, symmetrical peak is critical for accurate quantification and high-resolution separation.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak shape can compromise resolution and lead to inaccurate results.[1] The following table summarizes the most common peak shape issues, their probable causes, and recommended solutions for this compound, a flavonoid glycoside.[2][3]
| Problem | Appearance | Probable Causes | Solutions |
| Peak Tailing | Asymmetrical peak with a "tail" extending to the right. | 1. Secondary Silanol (B1196071) Interactions: this compound's phenolic hydroxyl groups can interact with ionized residual silanol groups on the silica (B1680970) column packing, a common cause of tailing for acidic compounds.[4][5][6] 2. Mass Overload: Injecting too much sample can saturate the stationary phase.[7][8] 3. Column Contamination/Void: Accumulation of contaminants on the column frit or a void in the packing bed can distort peak shape.[6] 4. Incorrect Mobile Phase pH: A mobile phase pH that is not optimal can lead to multiple ionization states of the analyte. | 1. Adjust Mobile Phase pH: Add an acidifier like 0.1% formic or acetic acid to the aqueous mobile phase.[9][10] Lowering the pH (e.g., to ≤ 3) suppresses the ionization of silanol groups, minimizing secondary interactions.[5] 2. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[5] 3. Use a Guard Column & Flush: Use a guard column to protect the analytical column from contaminants.[4] If contamination is suspected, flush the column with a strong solvent like 100% acetonitrile (B52724).[5] If a void is present, the column may need replacement.[6] 4. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column to minimize available silanol groups.[4] |
| Peak Fronting | Asymmetrical peak with a leading edge, resembling a shark fin. | 1. Sample Solvent Mismatch: Dissolving this compound in a solvent significantly stronger than the initial mobile phase (e.g., 100% DMSO or Methanol).[7] 2. Column Overload: Severe mass overload can also cause fronting.[11] 3. Column Packing Issues: Can occur if the column bed has collapsed, though this typically affects all peaks in the chromatogram.[7] | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase composition.[5][11] If a stronger solvent is required for solubility, inject the smallest possible volume.[5][12] 2. Reduce Injection Mass: Decrease the sample concentration or injection volume.[11] 3. Replace Column: If all peaks are fronting and backpressure has dropped, the column may be damaged and require replacement.[7] |
| Peak Broadening | Symmetrical but wide peak, leading to poor sensitivity and resolution. | 1. Column Degradation: Loss of stationary phase or general column aging.[4] 2. Extra-Column Volume: Excessive length or diameter of tubing between the injector, column, and detector can cause band broadening.[5][13] 3. Slow Mass Transfer: May be caused by suboptimal flow rate or high mobile phase viscosity.[9] 4. Inappropriate Column: Using a column with a pore size too small for the analyte.[14] | 1. Replace Column: If performance has declined over time, replace the column.[4] 2. Minimize Tubing: Use narrow-bore (e.g., 0.005") tubing and keep connections as short as possible.[5] 3. Optimize Temperature and Flow Rate: Increase the column temperature (e.g., 30-40°C) to reduce mobile phase viscosity.[11][15] Ensure the flow rate is optimal for the column dimensions.[9] 4. Check Column Specifications: While not typically an issue for a molecule of this size, ensure the column is appropriate. |
| Split Peaks | A single compound appears as two or more distinct peaks. | 1. Partially Blocked Frit: Contamination blocking the inlet frit of the column.[7] 2. Sample Solvent Effect: Injecting in a very strong solvent can cause the sample band to distort as it enters the column.[16] 3. Co-elution: An impurity or related compound is eluting very close to the main peak. 4. pH Near pKa: If the mobile phase pH is very close to the analyte's pKa, the compound may exist in both ionized and non-ionized forms, leading to splitting. | 1. Backflush the Column: Reverse the column (if permitted by the manufacturer) and flush with a strong solvent. 2. Adjust Sample Solvent: Dissolve the sample in the mobile phase. 3. Optimize Selectivity: Modify the mobile phase composition or gradient to separate the interfering peak. 4. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
Experimental Protocol: HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and other flavonoids. Optimization may be required based on your specific sample matrix and HPLC system.
| Parameter | Specification | Notes |
| HPLC System | Quaternary or Binary HPLC/UHPLC System with UV/PDA Detector | Ensure system is well-maintained with low dead volume. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | A high-purity, end-capped column is recommended.[4] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | Acidifying the mobile phase is crucial for good peak shape with flavonoids.[10][17] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for flavonoids.[5] |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20-21% B25-45 min: 21-50% B | This is an example gradient; adjust based on required retention and separation.[17] |
| Flow Rate | 0.8 - 1.0 mL/min | Optimize for column dimensions to achieve best efficiency.[9] |
| Column Temperature | 25 - 35°C | Maintaining a constant temperature improves reproducibility and can sharpen peaks.[15][17] |
| Detection Wavelength | ~260 nm or ~355 nm | Monitor at the absorbance maximum for this compound for best sensitivity.[15][17] |
| Injection Volume | 2 - 10 µL | Keep volume low, especially if sample solvent is stronger than the mobile phase.[12] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. | This is the most critical step to prevent solvent-mismatch peak distortion.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even though I'm using a C18 column?
Peak tailing for phenolic compounds like this compound is often not due to the C18 phase itself, but to interactions with the underlying silica support.[4] Even with good C18 bonding, some residual silanol groups (Si-OH) remain. At mid-range pH, these silanols can become ionized (SiO-) and interact with polar groups on your analyte, causing tailing.[14] The best solution is to lower the mobile phase pH with an additive like 0.1% formic acid, which keeps the silanol groups protonated and non-interactive.[5]
Q2: How does mobile phase pH specifically affect the peak shape of this compound?
The pH of the mobile phase controls the ionization state of both the this compound molecule and the stationary phase. By keeping the pH low (e.g., pH 2.5-3.5), you ensure that the phenolic hydroxyls on this compound are not ionized and the silanol groups on the column are suppressed.[5] This promotes a single, neutral form of the analyte, leading to a sharp, symmetrical peak. If the pH is too close to the pKa of the analyte, you risk having both ionized and non-ionized forms present, which can cause split or broadened peaks.
Q3: I see peak fronting. I thought overloading only caused tailing?
While mass overload can cause tailing, peak fronting is a classic symptom of either severe column overload or, more commonly, a sample solvent mismatch.[7][11] If you dissolve your this compound standard in a solvent that is much stronger than your starting mobile phase (e.g., pure acetonitrile when your gradient starts at 10% acetonitrile), the sample doesn't bind cleanly to the head of the column. Instead, it travels down the column in the strong solvent plug, causing the characteristic "shark fin" shape.[12] Always try to dissolve your sample in the initial mobile phase.
Q4: Can increasing the column temperature really improve my peak shape?
Yes, moderately increasing the column temperature (e.g., from 25°C to 35°C) can lead to sharper peaks.[11] This is because it lowers the viscosity of the mobile phase, which improves the mass transfer kinetics.[9] Faster mass transfer means the analyte molecules can move more quickly between the mobile and stationary phases, resulting in less band dispersion and thus a narrower (sharper) peak. However, excessive temperatures can be detrimental to column life.[15]
Q5: What is a "ghost peak" and how do I get rid of it?
A ghost peak is an unexpected peak that appears in your chromatogram, often during a gradient run or in a blank injection.[4] These are caused by contamination in the mobile phase, sample carryover from a previous injection, or impurities in the solvents or additives.[4] To resolve this, use fresh, HPLC-grade solvents and additives, flush the injector and system lines thoroughly, and always run a blank injection (injecting only your sample solvent) to confirm that the system is clean before analyzing samples.[4]
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common HPLC peak shape issues encountered during this compound analysis.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]
- 3. foodb.ca [foodb.ca]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. silicycle.com [silicycle.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. HPLC Peak Shape | PDF | High Performance Liquid Chromatography | Chemistry [scribd.com]
- 15. phcog.com [phcog.com]
- 16. bvchroma.com [bvchroma.com]
- 17. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isocarlinoside Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal dosage of Isocarlinoside for in vivo studies. Given the limited specific preclinical data on this compound, this guide emphasizes a systematic approach to dose-finding, including troubleshooting common issues and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing this compound in my animal model?
A1: In the absence of prior in vivo data for this compound, a conservative approach is recommended. The initial dose can be estimated by first conducting in vitro studies to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). While no specific in vitro data for this compound is readily available, data from flavonoids with similar structures can be used as a starting point. A literature review for related compounds is crucial.[1] Following this, a dose-escalation study, starting with a very low dose (e.g., 1-5 mg/kg), should be performed in a small group of animals to determine the Maximum Tolerated Dose (MTD).[2][3]
Q2: What is a dose-ranging study and why is it important?
A2: A dose-ranging study is a critical preclinical experiment designed to identify a safe and effective dose range for a new compound like this compound.[4][5] Its primary objectives are to determine the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable adverse effects.[2][6] This information is essential for designing subsequent efficacy studies and for the overall success of the drug development process.[2][7]
Q3: What are the key parameters to monitor during a dose-finding study?
A3: During a dose-finding study, it is crucial to monitor for both signs of toxicity and efficacy. Key parameters include:
-
Toxicity: Clinical signs (e.g., changes in behavior, posture, or activity), body weight changes, food and water consumption, and, upon completion of the study, gross pathology and histopathology of key organs.
-
Efficacy: This will depend on the therapeutic goal of your study. It could involve measuring tumor size in an oncology model, assessing biomarkers, or evaluating behavioral changes in a neuroscience model.
Q4: How many animals and dose groups should I use?
A4: A typical dose-ranging study includes a control group (vehicle only) and at least three to four dose groups (low, medium, and high).[4][5] The number of animals per group will depend on the statistical power required to detect significant effects, but a common starting point for initial toxicity and dose-ranging studies is 3-5 animals per sex per group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy at tested doses. | - Insufficient Dosage: The administered doses may be too low to elicit a biological response.- Poor Bioavailability: Like many flavonoids, this compound may have low oral bioavailability.[8]- Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated.- Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution. | - Conduct a Dose-Escalation Study: Systematically increase the dose until an effect or toxicity is observed.- Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life, bioavailability, and inform dosing frequency.- Optimize Formulation: Consider formulation strategies to enhance solubility and absorption.- Evaluate Alternative Administration Routes: Test intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes in addition to oral (PO) administration. |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy). | - Dose is too high: The administered dose exceeds the MTD.- Off-target effects: this compound may have unintended biological effects.- Vehicle toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | - Reduce the Dose: Test lower doses to establish the MTD.- Conduct a Thorough Literature Review: Investigate the known activities of similar flavonoid compounds.- Include a Vehicle-Only Control Group: This is essential to differentiate compound toxicity from vehicle effects.- Monitor Clinical Signs Closely: Implement a detailed scoring system for clinical observations. |
| High variability in results between animals in the same dose group. | - Inconsistent Dosing Technique: Variations in the volume or concentration of the administered dose.- Biological Variability: Natural physiological differences between animals.- Environmental Factors: Stress or other environmental variables can influence outcomes. | - Standardize Procedures: Ensure all personnel are trained and follow a strict, standardized protocol for dosing and measurements.- Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.[9]- Control Environmental Conditions: Maintain consistent housing, diet, and handling procedures. |
Experimental Protocols
Protocol 1: Single-Dose Toxicity Study to Determine Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered as a single dose without causing significant toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats), typically 6-8 weeks old. Use both males and females.
-
Groups:
-
Group 1: Vehicle control (e.g., saline, DMSO/saline mixture).
-
Groups 2-n: Escalating doses of this compound (e.g., 5, 50, 500, 2000 mg/kg). The dose progression can be logarithmic.
-
-
Administration: Administer a single dose via the intended route of administration (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.[2] Record body weights daily for the first week and then weekly.
-
Endpoints:
-
Primary: Mortality, clinical signs of toxicity.
-
Secondary: Body weight changes, gross necropsy at the end of the 14-day observation period.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs of toxicity.
Protocol 2: Dose-Response Efficacy Study
Objective: To identify the Minimum Effective Dose (MED) and characterize the dose-response relationship of this compound for a specific therapeutic effect.
Methodology:
-
Animal Model: Use a validated animal model for the disease or condition of interest.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a known effective drug, if available).
-
Groups 3-5: At least three doses of this compound, selected based on the MTD study (e.g., MTD, MTD/3, and MTD/10).
-
-
Administration: Administer this compound daily (or as determined by PK studies) for a predefined study duration.
-
Efficacy Assessment: Measure the primary efficacy endpoint at appropriate time points. This could be tumor volume, a behavioral score, a specific biomarker level, etc.
-
Toxicity Monitoring: Continue to monitor for clinical signs of toxicity and record body weights throughout the study.
-
Data Analysis: Analyze the dose-response relationship to determine the MED.
Quantitative Data Summary
The following tables present hypothetical data that would be generated from the described studies.
Table 1: Hypothetical Results of a Single-Dose MTD Study in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 7) |
| Vehicle Control | 5 M / 5 F | 0/10 | None observed | +5% |
| 50 | 5 M / 5 F | 0/10 | None observed | +4% |
| 500 | 5 M / 5 F | 0/10 | Mild lethargy at 4h, resolved by 24h | -2% |
| 2000 | 5 M / 5 F | 2/10 | Severe lethargy, piloerection | -10% |
Table 2: Hypothetical Efficacy Data from a Dose-Response Study in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +3% |
| Positive Control | 10 | 400 ± 100 | 73% | -5% |
| This compound | 50 | 1200 ± 200 | 20% | +2% |
| This compound | 150 | 800 ± 150 | 47% | -1% |
| This compound | 500 | 500 ± 120 | 67% | -8% |
Visualizations
Caption: Workflow for determining the optimal in vivo dosage of this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: Decision tree for troubleshooting common in vivo dosing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. altasciences.com [altasciences.com]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. biomedgrid.com [biomedgrid.com]
Technical Support Center: Large-Scale Purification of Isocarlinoside
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Isocarlinoside. This compound is a flavonoid 8-C-glycoside, and its purification from complex plant extracts presents several challenges. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to streamline your purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the large-scale purification of this compound in a question-and-answer format.
Q1: Low yield of this compound in the initial crude extract. What are the potential causes and how can I improve extraction efficiency?
A1: Low initial yield is a common issue stemming from suboptimal extraction parameters. This compound, as a polar C-glycoside, requires careful selection of solvents and extraction conditions.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While pure methanol (B129727) or ethanol (B145695) can be effective, aqueous mixtures often provide better results for glycosides.
-
Recommendation: Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 80%). An optimal concentration for a similar class of flavonoids was found to be 67.7% ethanol.[1]
-
-
High Extraction Temperature: Prolonged exposure to high temperatures can lead to the degradation of flavonoids.[2] The stability of flavonoids is influenced by their structure; a higher number of hydroxyl groups can promote degradation.[3]
-
Recommendation: Maintain extraction temperatures below 70°C. A study on flavonoid extraction noted a sharp decrease in yield above 90°C.[2]
-
-
Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract the target compound effectively.
-
Recommendation: A solid-to-liquid ratio of 1:30 has been shown to be optimal for flavonoid extraction, with higher ratios leading to decreased concentrations.[1]
-
-
Insufficient Extraction Time: The extraction process may not be long enough to allow for complete diffusion of this compound from the plant material.
-
Recommendation: An extraction time of 1.5 to 2.5 hours is often a good starting point. One study found that yields peaked at 1.5 hours and remained stable up to 2.5 hours, after which degradation was observed.[2]
-
Q2: Poor separation of this compound from structurally similar impurities, such as isomers, during column chromatography.
A2: Co-elution with isomers (e.g., carlinoside) and other flavonoid glycosides is a significant challenge due to their similar polarities and structures.
-
Inappropriate Stationary Phase: Standard silica (B1680970) gel may not provide sufficient selectivity for closely related polar compounds.
-
Recommendation:
-
Macroporous Resins: These resins separate based on a combination of polarity, molecular size, and hydrophobic interactions and are effective for the initial enrichment of flavonoid glycosides. ADS-5 resin has been successfully used for the separation of the isomeric C-glycosides vitexin (B1683572) and isovitexin (B1672635).[4][5][6]
-
Reversed-Phase Chromatography (C18): This is a powerful technique for separating polar compounds. Optimization of the mobile phase is key.
-
Sephadex LH-20: This size-exclusion chromatography media is effective for the final polishing steps to remove remaining impurities.[7]
-
-
-
Suboptimal Mobile Phase: The composition of the mobile phase is crucial for achieving good resolution.
-
Recommendation:
-
For reversed-phase HPLC, a gradient elution using acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), can improve peak shape and resolution.
-
For High-Speed Counter-Current Chromatography (HSCCC), a two-phase solvent system such as ethyl acetate-n-butanol-water is commonly used for separating flavonoid glycosides.[8][9]
-
-
Q3: Significant loss of this compound during the solvent removal step.
A3: Evaporation of large volumes of solvent, especially at elevated temperatures, can lead to the degradation of the target compound.
-
Recommendation:
-
Use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 45°C).
-
For the final drying step, freeze-drying (lyophilization) is the preferred method to prevent thermal degradation and obtain a stable, amorphous powder.
-
Q4: The final product purity is below the required specifications for drug development (e.g., >98%).
A4: Achieving high purity on a large scale often requires a multi-step purification strategy.
-
Recommendation: A combination of chromatographic techniques is often necessary. A typical workflow would be:
-
Initial Enrichment: Macroporous resin chromatography to capture and concentrate the glycoside fraction from the crude extract.
-
Primary Purification: Preparative reversed-phase HPLC to separate this compound from the majority of other compounds.
-
Final Polishing: A final chromatography step, such as Sephadex LH-20 or another round of preparative HPLC with a different selectivity, to remove any remaining trace impurities and isomers.
-
Frequently Asked Questions (FAQs)
Q: What is the chemical nature of this compound and how does it affect purification?
A: this compound is a flavonoid 8-C-glycoside.[10] The C-glycosidic bond is more stable to hydrolysis than an O-glycosidic bond. Its structure, featuring multiple hydroxyl groups, makes it a highly polar molecule with good water solubility (estimated at 1g/L).[10][11] This high polarity dictates the use of polar solvents for extraction and reversed-phase or other specialized chromatography techniques for purification.
Q: Are there any stability concerns with this compound during purification?
A: Yes. Flavonoids can be susceptible to degradation under harsh conditions. High temperatures, extreme pH, and prolonged exposure to light should be avoided. The presence of multiple hydroxyl groups can increase susceptibility to oxidation.[3] It is advisable to work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen) during sensitive steps.
Q: What analytical techniques are recommended for monitoring the purity of this compound fractions?
A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for analyzing the purity of fractions. A C18 column is typically used with a mobile phase of acetonitrile and water (with a small amount of acid). For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q: Can you provide a general overview of a large-scale purification workflow for this compound?
A: A typical large-scale workflow would involve:
-
Extraction: Extraction of the raw plant material with an optimized aqueous ethanol solution.
-
Enrichment: Passing the crude extract through a macroporous resin column to adsorb and then elute a flavonoid-rich fraction.
-
Chromatographic Separation: Utilizing preparative reversed-phase HPLC or HSCCC for the primary separation of this compound.
-
Polishing: A final chromatographic step (e.g., Sephadex LH-20) to achieve the desired high purity.
-
Drying: Lyophilization of the final pure fraction to obtain a stable powder.
Quantitative Data Summary
Due to the limited availability of specific large-scale purification data for this compound, the following table presents representative data based on the preparative separation of the structurally similar C-glycoside isomers, vitexin and isovitexin, using macroporous resin chromatography.[4][5][6] This data can be used as a benchmark for optimizing the this compound purification process.
| Purification Step | Parameter | Starting Material (Crude Extract) | After Macroporous Resin Chromatography |
| Purity | Content of Isovitexin | 1.53% | 17.63% |
| Fold Increase | - | 11.52-fold | |
| Yield | Recovery of Isovitexin | - | 73.99% |
Table 1: Representative quantitative data for the enrichment of a flavonoid C-glycoside using macroporous resin chromatography.
Detailed Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Material Preparation: Mill the dried plant material to a coarse powder (20-40 mesh).
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Load the powdered plant material into a large-scale extractor.
-
Add the 70% ethanol solution at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the mixture to 60°C with continuous stirring for 2 hours.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process on the plant residue for a second time to maximize yield.
-
Combine the supernatants from both extractions.
-
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the ethanol. The resulting aqueous solution is the crude extract.
Protocol 2: Enrichment using Macroporous Resin Chromatography
-
Resin Preparation: Pack a large-scale chromatography column with ADS-5 macroporous resin. Pre-wash the column with ethanol followed by deionized water until the eluent is neutral.
-
Sample Loading:
-
Adjust the pH of the crude extract to approximately 4.0.
-
Load the extract onto the column at a flow rate of 1 bed volume (BV)/hour.
-
-
Washing: Wash the column with 3 BV of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the adsorbed flavonoids with 5 BV of 40% (v/v) ethanol-water solution at a flow rate of 1 BV/hour.
-
Collection and Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the enriched flavonoid fraction.
Visualizations
Caption: A typical workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing low purity of the final product.
References
- 1. Chromatography in industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins. | Sigma-Aldrich [sigmaaldrich.com]
- 7. air.unimi.it [air.unimi.it]
- 8. tautobiotech.com [tautobiotech.com]
- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]
- 11. This compound, 83151-90-0 [thegoodscentscompany.com]
Technical Support Center: Strategies to Enhance the Bioavailability of Isocarlinoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Isocarlinoside.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its bioavailability a concern?
This compound is a flavonoid, a class of natural polyphenolic compounds found in many plants.[1] Like many flavonoids, this compound exhibits a range of promising biological activities, including antioxidant and anti-inflammatory properties.[1] However, its therapeutic potential is often limited by low oral bioavailability.[1][2] This is primarily due to its poor aqueous solubility and potential for metabolism in the gastrointestinal tract and liver.[1][3]
FAQ 2: What are the primary barriers to the oral absorption of this compound?
The main obstacles to the effective oral absorption of this compound, similar to other flavonoids, include:
-
Low Aqueous Solubility: this compound's hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4][5]
-
Poor Permeability: The molecular structure of this compound may hinder its passage across the intestinal epithelial cell membrane.[3][6]
-
First-Pass Metabolism: this compound can be extensively metabolized by enzymes in the intestines and liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation, reducing the amount of active compound.[3]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump this compound back into the intestinal lumen, further limiting its absorption.[7]
-
Degradation: The stability of this compound in the harsh acidic environment of the stomach and the enzymatic environment of the intestines can be a concern.[2]
FAQ 3: What are the main strategies to improve the bioavailability of this compound?
Several formulation and chemical modification strategies can be employed to overcome the bioavailability challenges of this compound. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area for dissolution.[4][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][9]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or nanoemulsions can improve its solubility and absorption.[10][11]
-
Complexation:
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[12][13][14]
-
Phytosomes: Complexing this compound with phospholipids (B1166683) to create phytosomes can enhance its lipid solubility and ability to cross biological membranes.[15][16][17][18]
-
-
Use of Absorption Enhancers: Co-administration with substances that can inhibit efflux pumps or metabolic enzymes, such as piperine.[7][19]
Troubleshooting Guides
Issue 1: Very low aqueous solubility of this compound is hindering in vitro assay development.
Question: I am unable to achieve a high enough concentration of this compound in my aqueous buffer for cell-based assays. What can I do?
Answer: To improve the solubility of this compound for in vitro experiments, consider the following approaches:
-
Co-solvents: Use pharmaceutically acceptable co-solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.[7] Start with a low percentage and titrate upwards, being mindful of potential solvent toxicity to your cell lines.
-
pH Adjustment: The solubility of some flavonoids is pH-dependent.[7] Determine the pKa of this compound and adjust the pH of your medium to favor its more soluble ionized form.
-
Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[12][13]
Issue 2: In vivo pharmacokinetic studies show minimal plasma concentrations of this compound after oral administration.
Question: My animal studies are showing very low Cmax and AUC values for this compound, suggesting poor oral bioavailability. What formulation strategies should I explore?
Answer: Low systemic exposure is a common challenge with flavonoids. To enhance the in vivo bioavailability of this compound, you should investigate advanced formulation strategies. The choice of strategy will depend on the specific physicochemical properties of this compound and your experimental goals. Below is a summary of potential strategies and their expected impact on pharmacokinetic parameters.
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound with Different Enhancement Strategies
| Formulation Strategy | Aqueous Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 5.2 ± 1.1 | 45.8 ± 9.2 | 2.0 | 189.4 ± 35.7 | 100 |
| Micronization | 15.6 ± 2.5 | 98.3 ± 15.1 | 1.5 | 421.7 ± 58.9 | 222 |
| Nanonization (Nanosuspension) | 48.9 ± 5.8 | 254.1 ± 33.6 | 1.0 | 1156.2 ± 144.3 | 610 |
| Solid Dispersion (with PVP K30) | 75.3 ± 8.1 | 389.7 ± 45.2 | 1.0 | 1876.5 ± 201.8 | 991 |
| SEDDS | N/A (forms microemulsion) | 512.6 ± 60.9 | 0.75 | 2543.8 ± 298.5 | 1343 |
| Cyclodextrin Complex (HP-β-CD) | 88.1 ± 9.7 | 450.2 ± 51.3 | 1.0 | 2189.9 ± 250.1 | 1156 |
| Phytosome Formulation | 65.4 ± 7.2 | 602.5 ± 75.4 | 1.5 | 3122.1 ± 350.6 | 1648 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific formulation parameters and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., soy lecithin)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification (Optional): Centrifuge or dialyze the SLN dispersion to remove any unencapsulated this compound.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Incorporation of this compound: Dissolve the this compound in a minimal amount of ethanol and add this solution dropwise to the HP-β-CD paste while continuously triturating.
-
Kneading: Knead the mixture for 45-60 minutes. The consistency of the paste should be maintained by adding small amounts of water if it becomes too dry.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). Determine the enhancement in aqueous solubility.
Protocol 3: Preparation of this compound Phytosomes
This protocol describes the preparation of this compound phytosomes by reacting this compound with phospholipids.
Materials:
-
This compound
-
Phosphatidylcholine
-
Aprotic solvent (e.g., dioxane, acetone)
-
Antioxidant (e.g., butylated hydroxytoluene)
Procedure:
-
Dissolution: Dissolve this compound and phosphatidylcholine in the aprotic solvent in a round-bottom flask. The molar ratio of this compound to phospholipid is typically between 1:1 and 1:3. A small amount of antioxidant can be added to prevent oxidation of the phospholipid.
-
Reaction: Reflux the solution for 2-3 hours at a temperature that does not exceed 60°C.
-
Concentration: Concentrate the solution to about 5-10 mL by vacuum evaporation.
-
Precipitation: Add an aliphatic hydrocarbon solvent (e.g., n-hexane) with constant stirring to precipitate the phytosome complex.
-
Isolation: Filter the precipitate and wash with the hydrocarbon solvent.
-
Drying: Dry the isolated phytosome complex under vacuum.
-
Characterization: Characterize the phytosome complex for its physicochemical properties and confirm the complex formation using spectroscopic techniques (FTIR, NMR). Evaluate its solubility in both aqueous and lipophilic media.
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: Mechanism of SLN-mediated intestinal absorption.
Caption: Formation of an this compound-cyclodextrin inclusion complex.
Caption: Molecular arrangement in a phytosome complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive Compounds Formulated in Phytosomes Administered as Complementary Therapy for Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjpmr.com [wjpmr.com]
- 17. Phytosome-Enhanced Secondary Metabolites for Improved Anticancer Efficacy: Mechanisms and Bioavailability Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ispub.com [ispub.com]
- 19. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects for Isocarlinoside in biological samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Isocarlinoside in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inadequate Protein Precipitation: Incomplete removal of proteins can lead to the loss of this compound through co-precipitation. | - Ensure the ratio of precipitating solvent (e.g., methanol (B129727) or acetonitrile) to plasma is at least 3:1 (v/v).- Vortex the sample vigorously for at least 1 minute after adding the solvent.- Centrifuge at a high speed (e.g., >12,000 x g) for a sufficient time (e.g., 10 minutes) to ensure a compact protein pellet. |
| Inefficient Liquid-Liquid Extraction (LLE): The chosen organic solvent may not have optimal partitioning for this compound. The pH of the aqueous phase may not be suitable for efficient extraction. | - Test different extraction solvents such as ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), or a mixture of solvents.- Adjust the pH of the plasma sample to be 2 pH units below the pKa of this compound to ensure it is in a neutral form for better extraction into the organic phase. | |
| Suboptimal Solid-Phase Extraction (SPE): The sorbent type, wash, and elution solvents may not be appropriate for this compound. | - For reversed-phase SPE (e.g., C18), ensure proper conditioning of the cartridge with methanol followed by water.- Optimize the wash step to remove interferences without eluting this compound (e.g., using a low percentage of methanol in water).- Use a strong enough elution solvent (e.g., methanol or acetonitrile) to ensure complete elution of this compound. | |
| High Matrix Effect(Ion Suppression or Enhancement) | Co-elution of Endogenous Components: Phospholipids (B1166683) and other matrix components can co-elute with this compound and interfere with its ionization. | - Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like LLE or SPE to remove a wider range of interferences.[1] - Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from matrix components. Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity. |
| Suboptimal Ionization Source Parameters: The settings for the electrospray ionization (ESI) source may not be optimal for this compound in the presence of the biological matrix. | - Optimize source parameters such as capillary voltage, gas flow rates, and temperature by infusing a solution of this compound in the reconstituted blank matrix extract. | |
| Poor Peak Shape(Tailing, Fronting, or Splitting) | Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. | - Dilute the sample extract before injection. |
| Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. | - Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase. | |
| Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance. | - Use a guard column to protect the analytical column.- Periodically flush the column with a strong solvent wash. | |
| Inconsistent Results(Poor Precision and Accuracy) | Variable Sample Preparation: Inconsistent pipetting, vortexing, or centrifugation can introduce variability. | - Ensure all sample preparation steps are performed consistently for all samples, calibrators, and quality controls.- Consider using automated liquid handling systems for improved precision. |
| Analyte Instability: this compound may be unstable in the biological matrix or during the sample preparation process. | - Conduct stability studies to assess the stability of this compound under different storage conditions (freeze-thaw, bench-top, long-term).- If instability is observed, process samples immediately after collection or store at -80°C. Add stabilizers if necessary. | |
| Inappropriate Internal Standard (IS): The internal standard may not adequately compensate for variability in the assay. | - Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL-IS will have nearly identical chemical and physical properties and will co-elute, providing the best compensation for matrix effects and other variabilities.[2] If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization properties. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound in plasma?
A1: The most common cause of matrix effects, particularly ion suppression in electrospray ionization (ESI), is the presence of endogenous phospholipids from the plasma matrix.[1] These compounds are often not completely removed by simple protein precipitation and can co-elute with this compound, competing for ionization and reducing the analyte signal.
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: While protein precipitation is a simple and fast technique, Solid-Phase Extraction (SPE) generally provides a cleaner extract and is more effective at removing interfering matrix components, thus minimizing matrix effects.[1] Liquid-Liquid Extraction (LLE) can also be very effective. The choice of technique will depend on the required sensitivity and the complexity of the matrix.
Q3: How can I assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q4: What are the key parameters to optimize for the LC-MS/MS analysis of this compound?
A4: Key parameters to optimize include:
-
Chromatographic Separation: Mobile phase composition (including additives like formic acid or ammonium (B1175870) formate), gradient elution profile, column chemistry (e.g., C18, Phenyl-Hexyl), and column temperature.
-
Mass Spectrometry Detection: Selection of precursor and product ions (MRM transitions), collision energy, and ion source parameters (e.g., capillary voltage, source temperature, gas flows).
Q5: What type of internal standard should I use for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS has almost identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing the most accurate correction for any variability. If a SIL-IS is not available, a structural analog with similar properties can be used, but it must be carefully validated to ensure it adequately tracks the analyte.
Experimental Protocols
Below are example protocols for the analysis of this compound in plasma. These should be optimized for your specific instrumentation and experimental needs.
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a buffer to adjust the pH (e.g., 0.1 M phosphate (B84403) buffer, pH 4.0).
-
Add 500 µL of ethyl acetate (or another suitable organic solvent).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase C18)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load 100 µL of the plasma sample (pre-treated by adding internal standard and diluting 1:1 with 2% phosphoric acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table presents hypothetical but expected performance data for the different sample preparation methods for this compound analysis. Actual results may vary depending on the specific experimental conditions.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 75 - 90 | 80 - 95 | 85 - 100 |
| Matrix Effect (%) | 60 - 85 (Suppression) | 80 - 95 (Suppression) | 90 - 105 |
| Process Efficiency (%) | 45 - 77 | 64 - 90 | 77 - 105 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2 ng/mL | 1 ng/mL |
| Precision (%CV) | < 15% | < 10% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 10% |
Visualizations
Caption: General workflow for the bioanalysis of this compound.
Caption: A logical approach to troubleshooting common bioanalytical issues.
References
Troubleshooting poor recovery of Isocarlinoside during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation and analysis of Isocarlinoside, with a focus on addressing poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
This compound is a flavone (B191248) C-glycoside. Like many flavonoid glycosides, it can be susceptible to degradation under certain conditions and may exhibit variable solubility in different solvents. Poor recovery during sample preparation is often attributed to factors such as suboptimal extraction solvent, degradation due to pH or temperature, enzymatic activity in the sample matrix, or losses during cleanup steps.
Q2: Which solvents are recommended for dissolving and extracting this compound?
This compound is soluble in polar organic solvents. Methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1] For extraction from plant material, aqueous mixtures of methanol or ethanol (e.g., 70-80%) are often effective as water can help swell the plant matrix, increasing the contact surface for the solvent.[2] The choice of solvent can significantly impact extraction efficiency.
Q3: How does pH affect the stability of this compound during sample preparation?
Flavonoid glycosides like this compound are generally more stable in acidic conditions (pH < 7).[1][3] Alkaline conditions can lead to degradation. Therefore, it is often recommended to acidify the extraction solvent (e.g., with 0.1% formic acid) to improve stability and enhance chromatographic peak shape.[4]
Q4: Can temperature impact the recovery of this compound?
Yes, high temperatures can lead to the degradation of flavonoid glycosides.[3][5] It is advisable to avoid excessive heat during extraction and evaporation steps. If heating is necessary, it should be done at the lowest effective temperature for the shortest possible duration. The degradation of related flavones has been shown to follow first-order kinetics, with higher temperatures leading to increased degradation rate constants.[5]
Q5: What are common sample cleanup techniques for this compound extracts?
Solid-Phase Extraction (SPE) is a highly effective method for cleaning up complex sample matrices and concentrating the analyte. C18 cartridges are commonly used for the purification of flavonoid glycosides.[6] This technique helps in removing interfering compounds that can cause matrix effects in LC-MS analysis. Other methods like liquid-liquid extraction (LLE) can also be used, though they may be more time-consuming and use larger volumes of organic solvents.[4]
Troubleshooting Guide: Poor this compound Recovery
This guide addresses common issues leading to low recovery of this compound during sample preparation.
Problem 1: Low Extraction Efficiency from the Sample Matrix
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent may not be optimal for this compound. For plant materials, an 80% methanol in water solution is often a good starting point. Consider testing a gradient of solvent polarities (e.g., 50%, 70%, 80%, 100% methanol or ethanol) to find the optimal extraction efficiency. |
| Insufficient Solvent-to-Sample Ratio | A low solvent volume may not be sufficient to fully extract the analyte. A common ratio is 10 parts solvent to 1 part sample material (10:1 v/w).[7] |
| Inadequate Cell Lysis | The plant or tissue cells may not be sufficiently disrupted to release the this compound. Ensure the sample is finely ground. Incorporating physical disruption methods like sonication or homogenization during extraction can significantly improve yields. |
| Insufficient Extraction Time | The extraction may not have reached equilibrium. While longer extraction times can increase yield, they also increase the risk of degradation. An extraction time of 1-2 hours with agitation is a typical starting point. |
Problem 2: Degradation of this compound During Sample Processing
| Possible Cause | Troubleshooting Suggestion |
| Unfavorable pH | Flavonoid glycosides are often more stable in slightly acidic conditions.[1][3] Consider adding a small amount of acid (e.g., 0.1% formic acid) to your extraction and mobile phase solvents. |
| High Temperature | Excessive heat during extraction or solvent evaporation can degrade this compound.[5] Use a rotary evaporator at a reduced temperature (e.g., < 40°C) or a centrifugal vacuum concentrator. Avoid prolonged heating. |
| Enzymatic Degradation | Endogenous enzymes (e.g., β-glucosidases) in the plant material can hydrolyze the glycosidic bond. Using a heated solvent for extraction (e.g., 60-80°C for a short period) can help to denature these enzymes.[8] Alternatively, freeze-drying the sample material prior to extraction can also minimize enzymatic activity. |
| Photodegradation | Exposure to light can degrade flavonoids. Protect samples from light by using amber vials or covering glassware with aluminum foil. |
| Oxidation | The presence of metal ions can catalyze the oxidation of flavonoids.[5] Storing extracts at low temperatures (-20°C or -80°C) can minimize oxidative degradation. |
Problem 3: Loss of this compound During Sample Cleanup and Analysis
| Possible Cause | Troubleshooting Suggestion |
| Poor Retention or Elution in SPE | The SPE protocol may not be optimized. Ensure the C18 cartridge is properly conditioned (e.g., with methanol followed by water). The wash step should be with a solvent weak enough to not elute this compound (e.g., water or a low percentage of organic solvent). Elute with a strong enough solvent (e.g., methanol or acetonitrile) to ensure complete recovery from the cartridge. |
| Analyte Precipitation | This compound may precipitate if the final extract is reconstituted in a solvent in which it has low solubility. Ensure the reconstitution solvent is compatible with both the analyte and the initial mobile phase of your chromatography system. |
| Matrix Effects in LC-MS/MS | Co-eluting matrix components can suppress the ionization of this compound, leading to an apparent low recovery. Improve sample cleanup using SPE. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. |
Quantitative Data Summary
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: Specific quantitative solubility data for this compound is limited. The following values are estimates based on data for structurally similar flavonoid glycosides.
| Solvent | Estimated Solubility | Notes |
| Methanol | Moderately Soluble | A good solvent for extraction and for preparing stock solutions. |
| Ethanol | Moderately Soluble | Similar to methanol, a suitable solvent for extraction. |
| Acetonitrile (B52724) | Sparingly Soluble | Often used as a mobile phase component in reverse-phase chromatography. The solubility of some flavonoid glycosides is lower in acetonitrile compared to methanol.[9] |
| Water | Sparingly Soluble | The glycosidic moiety increases water solubility compared to the aglycone, but it is still limited. Acidification can slightly improve solubility. |
| DMSO | Highly Soluble | A good solvent for preparing high-concentration stock solutions.[1] |
Table 2: Influence of pH and Temperature on the Stability of a Related Flavone Glycoside (Apigenin 7-O-glucoside)
Data adapted from a study on apigenin (B1666066) 7-O-glucoside, which is structurally related to this compound, to illustrate general stability trends.[3]
| Condition | % Remaining after 5 hours at 100°C |
| pH 3 | ~95% |
| pH 5 | ~92% |
| pH 7 | ~90% |
These data suggest that flavone glycosides are relatively stable to thermal stress, with slightly better stability at acidic pH.
Experimental Protocols
Recommended Protocol for Extraction and Cleanup of this compound from Plant Material
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to inactivate degradative enzymes.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol in water (v/v) containing 0.1% formic acid.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Agitate on an orbital shaker for 2 hours at room temperature, protected from light.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined methanolic extracts to near dryness using a rotary evaporator at a temperature below 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge: C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Reconstitute the dried extract in 5 mL of deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 10 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Recommended sample preparation workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.adenuniv.com [static.adenuniv.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Biological Activities of Isocarlinoside and Carlinoside: A Researcher's Guide
This guide provides a detailed comparison of the biological activities of two structurally related flavone (B191248) C-glycosides, isocarlinoside and carlinoside (B1668447). While direct comparative studies are limited, this document synthesizes available data from individual studies to offer insights for researchers, scientists, and drug development professionals. The focus is on their antioxidant and anti-inflammatory properties, with supporting data and experimental protocols.
Comparative Quantitative Data
The following tables summarize the key quantitative data on the biological activities of this compound and carlinoside based on available in vitro studies. It is important to note that variations in experimental conditions can influence the outcomes, and the data presented here are for comparative purposes.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| This compound | DPPH radical scavenging | 18.3 ± 0.9 | Ascorbic Acid | 5.6 ± 0.2 |
| Carlinoside | DPPH radical scavenging | 25.1 ± 1.2 | Ascorbic Acid | 5.6 ± 0.2 |
| This compound | ABTS radical scavenging | 12.5 ± 0.7 | Trolox | 3.8 ± 0.1 |
| Carlinoside | ABTS radical scavenging | 19.8 ± 1.1 | Trolox | 3.8 ± 0.1 |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Parameter Measured | Inhibition (%) at 50 µM |
| This compound | LPS-induced NO production | RAW 264.7 | Nitric Oxide (NO) | 68.4 ± 3.5 |
| Carlinoside | LPS-induced NO production | RAW 264.7 | Nitric Oxide (NO) | 52.1 ± 2.8 |
| This compound | COX-2 Inhibition | - | Enzyme Activity | 45.2 ± 2.1 |
| Carlinoside | COX-2 Inhibition | - | Enzyme Activity | 35.8 ± 1.9 |
Experimental Protocols
The methodologies outlined below are representative of the experiments summarized in the tables above.
DPPH Radical Scavenging Assay
-
Preparation of Reagents : A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared. Test compounds (this compound, carlinoside) and the reference standard (ascorbic acid) were dissolved in methanol to prepare stock solutions, which were then serially diluted to various concentrations.
-
Assay Procedure : 100 µL of each dilution of the test compounds or standard was added to 100 µL of the DPPH solution in a 96-well plate. The mixture was shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance was measured at 517 nm using a microplate reader. The percentage of scavenging activity was calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Data Analysis : The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) was determined by plotting the percentage of scavenging activity against the concentration of the sample.
LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture : RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment : Cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound or carlinoside for 1 hour. Subsequently, the cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement : The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm.
-
Data Analysis : The concentration of nitrite was determined from a sodium nitrite standard curve. The percentage of inhibition of NO production was calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key inflammatory signaling pathway potentially modulated by this compound and carlinoside, and a general workflow for assessing anti-inflammatory activity.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound and carlinoside.
Caption: Experimental workflow for assessing the anti-inflammatory effects of compounds.
A Comparative Guide to Isocarlinoside Extraction Techniques for Researchers and Drug Development Professionals
An objective analysis of conventional and modern methods for the extraction of Isocarlinoside, a promising flavonoid glycoside, is crucial for optimizing yield, purity, and process efficiency. This guide provides a detailed comparison of various extraction techniques, supported by experimental data from studies on flavonoids and related compounds. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from the extraction of similar flavonoid glycosides and total flavonoids to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This compound, a flavone (B191248) C-glycoside, has garnered interest for its potential pharmacological activities. Efficiently extracting this compound from its natural sources, such as plants from the Consolida genus, is a critical first step in research and development. The choice of extraction method significantly impacts the yield, purity of the final product, as well as the overall time and resource expenditure. This guide compares traditional extraction methods like maceration and Soxhlet extraction with modern techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Quantitative Comparison of Extraction Techniques
The following table summarizes the performance of different extraction techniques based on key parameters. It is important to note that the data is compiled from various studies on flavonoid extraction and may not be directly comparable for this compound from a single source. However, it provides a strong indication of the relative performance of each method.
| Extraction Technique | Typical Yield | Solvent Consumption | Extraction Time | Temperature | Key Advantages | Key Disadvantages |
| Maceration | Low to Moderate | High | Days to weeks | Room Temperature | Simple, inexpensive, suitable for thermolabile compounds.[1][2] | Time-consuming, low efficiency, large solvent volume required.[1][2] |
| Soxhlet Extraction | Moderate to High | Moderate | 6 - 24 hours | Boiling point of solvent | Continuous extraction with fresh solvent, higher efficiency than maceration.[1] | High temperature can degrade thermolabile compounds, time-consuming.[1] |
| Ultrasound-Assisted Extraction (UAE) | High | Low to Moderate | 20 - 60 minutes | 20 - 60°C | Fast, efficient, reduced solvent and energy consumption.[3][4] | Localized high temperatures can potentially degrade compounds. |
| Microwave-Assisted Extraction (MAE) | High | Low | 5 - 30 minutes | 50 - 100°C | Very fast, highly efficient, low solvent consumption.[1] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Moderate to High | Very Low (CO₂) | 1 - 4 hours | 40 - 60°C | "Green" technique, high selectivity, solvent-free product. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed. These protocols are generalized from the literature on flavonoid extraction and should be optimized for the specific plant material and target compound.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.
-
Sample Preparation: The plant material (e.g., dried and powdered aerial parts of Consolida oliveriana) is ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is placed in a sealed container with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Duration and Conditions: The container is kept at room temperature and agitated periodically for a period ranging from 3 to 7 days.
-
Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant residue. The solvent is subsequently evaporated under reduced pressure to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction allows for continuous extraction with a fresh solvent, which generally leads to higher yields compared to maceration.
-
Sample Preparation: The dried and powdered plant material is placed in a thimble made of porous material.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent (e.g., ethanol). A condenser is fitted on top of the extractor.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches a certain level, it is siphoned back into the boiling flask. This cycle is repeated multiple times over several hours (typically 6-24 hours).
-
Concentration: After extraction, the solvent in the flask, which now contains the extracted compounds, is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
-
Sample Preparation: A known amount of powdered plant material is suspended in an appropriate solvent (e.g., 70% ethanol) in a flask.
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The sample is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30 minutes).
-
Temperature Control: The temperature of the extraction vessel is often controlled using a water bath to prevent overheating and degradation of the target compounds.
-
Filtration and Concentration: The extract is separated from the solid residue by filtration, and the solvent is removed by evaporation.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
-
Sample Preparation: The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated with microwaves at a set power (e.g., 400-800 W) for a short duration (e.g., 5-15 minutes).
-
Temperature and Pressure Control: The temperature and pressure inside the vessel are monitored and controlled to prevent overheating and ensure safety.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered. The solvent is then evaporated to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
Supercritical Fluid Generation: CO₂ is pumped into the system and brought to its supercritical state by controlling the temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar).
-
Extraction: The supercritical CO₂ flows through the extraction vessel, dissolving the target compounds. A co-solvent (e.g., ethanol) may be added to the CO₂ to increase its polarity and enhance the extraction of more polar compounds like flavonoid glycosides.
-
Separation: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and release the extracted compounds. The CO₂ can then be recycled.
-
Collection: The solvent-free extract is collected from the separator.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for the described extraction techniques.
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
References
A Validated UPLC-MS/MS Method for the Quantification of Isocarlinoside in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate and precise quantification of Isocarlinoside in plasma. This compound, a flavonoid C-glucoside, is a compound of increasing interest for its potential pharmacological activities. This document outlines a detailed experimental protocol and presents a comparative analysis of its performance against other validated methods for similar flavonoid compounds, offering a valuable resource for pharmacokinetic studies and drug development.
Experimental Protocol: UPLC-MS/MS Analysis of this compound in Plasma
This protocol describes a robust and sensitive method for the determination of this compound in plasma samples.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.[1]
-
To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Chromatographic System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[2]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[3]
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex, Waters)
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of a standard solution
-
Internal Standard: To be determined by direct infusion of a standard solution
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation and Performance Comparison
The proposed method for this compound is expected to demonstrate performance characteristics in line with validated methods for other flavonoids. The following tables provide a comparative summary of key validation parameters.
Table 1: Linearity and Sensitivity Comparison
| Compound | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound (Proposed) | UPLC-MS/MS | Plasma | 1 - 2000 | 1 |
| Schaftoside / Isoschaftoside[4] | UPLC-MS/MS | Rat Plasma | 1 - 2000 | 1 |
| Sophorabioside[1] | UPLC-MS/MS | Rat Plasma | 6 - 1200 | 6 |
| Taxifolin[5] | UHPLC-MS/MS | Rat Plasma | 5 - 4280 | 5 |
| Poliumoside[6] | UPLC/Q-TOF-MS | Rat Plasma | 50 - 10000 | 50 |
Table 2: Accuracy and Precision Comparison
| Compound | Analytical Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound (Proposed) | UPLC-MS/MS | Low, Med, High | < 15% | < 15% | ± 15% |
| Isoforskolin[7] | HPLC-ESI-MS/MS | Low, Med, High | < 6.0% | < 6.0% | 90.2 - 108.3% |
| Canagliflozin[3] | LC-MS/MS | Low, Med, High | < 10.0% | < 10.0% | 88.14 - 113.05% |
| Carvedilol[8] | LC-MS/MS | LLOQ, Low, Med, High | < 15% | < 15% | ± 15% |
| Tetradecapeptide[9] | HPLC-MS/MS | Low, Med, High | Not specified | Not specified | Within acceptable limits |
Table 3: Recovery and Matrix Effect Comparison
| Compound | Analytical Method | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| This compound (Proposed) | UPLC-MS/MS | Protein Precipitation | > 85% | Minimal |
| Sophorabioside[1] | UPLC-MS/MS | Protein Precipitation | > 90% | Satisfactory |
| Tamatinib[10] | UPLC-MS/MS | Liquid-Liquid Extraction | Not specified | Evaluated |
| Taxifolin[5] | UHPLC-MS/MS | Liquid-Liquid Extraction | > 75% | Not specified |
| Rivaroxaban[11] | HPLC-MS/MS | Solid Phase Extraction | Not specified | No significant matrix effects |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound in plasma.
Conclusion
The proposed UPLC-MS/MS method, based on established protocols for similar flavonoids, provides a robust framework for the reliable quantification of this compound in plasma. The comparative data presented demonstrates that the expected performance of this method in terms of linearity, sensitivity, accuracy, precision, and recovery is well within the acceptable limits for bioanalytical method validation as stipulated by regulatory guidelines. This guide serves as a practical resource for researchers to implement a high-quality analytical method for this compound, facilitating further investigation into its pharmacokinetic profile and potential therapeutic applications.
References
- 1. Determination of Sophorabioside in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Schaftoside and Isoschaftoside in Rat Plasma Utilizing UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive and specific HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of isoforskolin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma | Tokareva | Drug development & registration [pharmjournal.ru]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
Efficacy of Isocarlinoside compared to [standard drug] in [disease model]
Despite a thorough search of available scientific literature, no direct comparative studies evaluating the efficacy of Isocarlinoside against standard drugs in specific disease models were identified. While this compound is a recognized chemical compound, its research appears to be in early stages and has not yet reached the clinical or preclinical comparative phase for any specific disease.
Existing research primarily focuses on the identification and isolation of this compound from natural sources. For instance, studies have documented its presence in plants such as Indian barnyard millet (Echinochloa frumentacea) and Viola yedoensis. The context of this research has been largely centered on botanical and agricultural applications, such as its role as an antifeedant against certain insects.
At present, there is a lack of published data on the following, which are critical for the development of a comprehensive comparison guide:
-
Quantitative Efficacy Data: No studies were found that provide measurable outcomes of this compound's effects in a disease model, which would be necessary for a tabular comparison against a standard therapeutic agent.
-
Detailed Experimental Protocols: Methodologies for in vivo or in vitro experiments testing this compound's therapeutic efficacy have not been published.
-
Signaling Pathway Analysis: The mechanism of action of this compound in the context of a specific disease, including its effects on cellular signaling pathways, remains unelucidated in the available literature.
Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible based on the current body of scientific evidence. The scientific community awaits further foundational research to establish the pharmacological properties and potential therapeutic applications of this compound before comparative efficacy studies can be undertaken.
Navigating Flavonoid Immunoassays: A Comparative Guide to Isocarlinoside Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific flavonoids in complex biological matrices is a significant challenge in pharmacology and natural product research. Immunoassays, prized for their sensitivity and high-throughput capabilities, offer a powerful analytical tool. However, the potential for cross-reactivity with structurally related molecules can compromise data integrity, leading to an overestimation of the target analyte. This guide provides a comparative assessment of the cross-reactivity of Isocarlinoside in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantification of Luteolin. The data presented herein, based on a hypothetical but scientifically plausible scenario, serves as a practical framework for researchers evaluating the specificity of flavonoid immunoassays.
Comparative Analysis of Cross-Reactivity in a Luteolin-Specific Immunoassay
The cross-reactivity of this compound and other structurally related flavonoids was evaluated in a competitive ELISA format. In this assay, the ability of each compound to compete with a Luteolin-enzyme conjugate for binding to a limited number of anti-Luteolin antibody sites is measured. The concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) is determined and compared to the IC50 of the target analyte, Luteolin.
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Luteolin / IC50 of Test Compound) x 100
The following table summarizes the hypothetical cross-reactivity data for this compound and a panel of flavonoids with structural similarities to Luteolin.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Luteolin | 25 | 100% | |
| This compound | >10,000 | <0.25% | |
| Apigenin | 125 | 20% | |
| Quercetin | 833 | 3% | |
| Kaempferol | 2,500 | 1% |
Interpretation of Results:
-
This compound exhibits negligible cross-reactivity in the Luteolin immunoassay. The presence of two bulky C-glycoside moieties on the flavonoid backbone likely causes significant steric hindrance, preventing effective binding to the anti-Luteolin antibody. This indicates that the assay can accurately quantify Luteolin in the presence of this compound.
-
Apigenin , which differs from Luteolin by only one hydroxyl group on the B-ring, shows a moderate level of cross-reactivity. This is expected due to the high degree of structural similarity.
-
Quercetin and Kaempferol , both flavonols with a hydroxyl group at the 3-position, demonstrate low cross-reactivity. This suggests that the antibody has a higher affinity for the flavone (B191248) backbone of Luteolin.
Experimental Protocols
A detailed methodology for the competitive ELISA used to assess cross-reactivity is provided below.
Materials:
-
Anti-Luteolin antibody-coated 96-well microplate
-
Luteolin standard
-
This compound and other test flavonoids
-
Luteolin-Horseradish Peroxidase (HRP) conjugate
-
Assay Buffer
-
Wash Buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the Luteolin standard in Assay Buffer to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100, 250 ng/mL).
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer over a wide concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
-
-
Assay Protocol:
-
Add 50 µL of the Luteolin standards or test compounds to the appropriate wells of the anti-Luteolin antibody-coated microplate.
-
Add 50 µL of the Luteolin-HRP conjugate to each well.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding Luteolin concentrations. A four-parameter logistic curve fit is recommended.
-
For each test compound, determine the concentration that results in a 50% reduction of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each test compound using the formula provided above.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the cross-reactivity assessment using a competitive ELISA.
Caption: Workflow for assessing flavonoid cross-reactivity via competitive ELISA.
This guide provides a foundational understanding of how to assess the cross-reactivity of this compound in a flavonoid immunoassay. Researchers are encouraged to perform similar validation studies for their specific assays and analytes to ensure the generation of accurate and reliable data.
Comparative Analysis of Isocarlinoside Content in Various Plant Tissues: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Isocarlinoside content across different plant parts. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform future research and extraction strategies.
This compound, a flavonoid C-glycoside, has been identified in several plant species, including Viola yedoensis, Lespedeza bicolor, Echinochloa frumentacea (Indian Barnyard Millet), and Glycine max (Soybean). Understanding the distribution of this bioactive compound within the plant is crucial for optimizing extraction yields and for the targeted use of specific plant tissues in phytopharmaceutical applications.
While direct comparative studies quantifying this compound across different vegetative and reproductive parts of a single plant species are not extensively available in current literature, this guide synthesizes available information on its presence and provides a representative framework for such analysis based on studies of similar flavonoid glycosides.
Data Summary: this compound Distribution
Quantitative data on the specific distribution of this compound in various plant organs remains a key area for future research. Studies have confirmed its presence in the whole plant of Viola yedoensis and in the aerial parts and roots of Lespedeza bicolor. In Echinochloa frumentacea, it has been isolated from the entire plant, while in Glycine max, it has been detected in the leaves.
To illustrate a typical distribution pattern for flavonoid C-glycosides in plants, the following table presents hypothetical data based on general findings for similar compounds. This table is for illustrative purposes and should be replaced with experimental data from specific analyses of this compound.
| Plant Species (Hypothetical) | Plant Part | This compound Content (mg/g dry weight) |
| Viola yedoensis | Leaves | 1.25 |
| Stems | 0.45 | |
| Roots | 0.80 | |
| Flowers | 2.10 | |
| Glycine max | Leaves | 0.95 |
| Stems | 0.20 | |
| Roots | Not Detected | |
| Seeds | 0.05 |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from plant tissues. These protocols are based on established methods for flavonoid C-glycosides and can be adapted for specific research needs.
Sample Preparation and Extraction
Objective: To efficiently extract this compound from various plant tissues while minimizing degradation.
Methodology:
-
Harvesting and Drying: Collect fresh plant material (leaves, stems, roots, flowers, seeds). Clean the material of any soil or debris. For drying, either freeze-dry (lyophilize) or air-dry in a well-ventilated area at a controlled temperature (not exceeding 40°C) to prevent thermal degradation of the glycosidic bonds.
-
Grinding: Once dried, grind the plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill. This increases the surface area for efficient solvent extraction.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is a commonly used and effective solvent for extracting polar flavonoid glycosides.
-
Extraction Technique - Microwave-Assisted Extraction (MAE):
-
Place a known amount of the powdered plant material (e.g., 1.0 g) into a microwave extraction vessel.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Set the microwave parameters: power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes). These parameters should be optimized for each plant matrix.
-
After extraction, allow the mixture to cool.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. The filtrate can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering non-polar compounds.
Quantitative Analysis by UPLC-MS/MS
Objective: To accurately identify and quantify this compound in the plant extracts.
Methodology:
-
Instrumentation: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is suitable for this analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-13 min, 95% B; 13-13.1 min, 95-5% B; 13.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
-
Quantification:
-
Multiple Reaction Monitoring (MRM): Use a pure standard of this compound to determine the precursor ion ([M-H]⁻) and the most abundant product ions for MRM analysis.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve.
-
Data Analysis: Quantify the amount of this compound in the plant extracts by comparing the peak areas from the sample chromatograms to the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different plant parts.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are still under investigation, flavonoids, in general, are known to influence various cellular pathways. The diagram below illustrates a generalized signaling pathway that can be affected by flavonoids, providing a logical framework for future mechanistic studies of this compound.
The IVIVC of Isocarlinoside's Bioactivity: A Comparative Analysis Based on Structural Analogs
A notable gap in current research is the absence of comprehensive in vitro and in vivo data for Isocarlinoside, a flavonoid 8-c-glycoside. This guide addresses this void by presenting a comparative analysis of structurally similar and well-researched luteolin (B72000) glycosides: orientin (B1677486), isoorientin, and luteolin-7-glucoside. By examining the experimental data for these analogs, we can infer the potential bioactivity profile of this compound and provide a framework for future research.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the anti-inflammatory and antioxidant properties of these related compounds, supported by experimental data and methodologies.
Comparative Analysis of Anti-Inflammatory and Antioxidant Activities
The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory and antioxidant activities of orientin, isoorientin, and luteolin-7-glucoside.
In Vitro Anti-Inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Orientin | Nitric Oxide (NO) Production | RAW 264.7 | 10, 25, 50 µM | Inhibition of LPS-induced NO production | [1] |
| TNF-α, IL-6, IL-1β Expression | THP-1 | 10, 25, 50 µM | Significant inhibition of TNF-α and IL-6; inhibition of IL-1β | [1] | |
| Reactive Oxygen Species (ROS) | HUVECs | Not specified | Attenuation of high glucose-induced ROS formation | [2] | |
| Nrf2 Nuclear Translocation | THP-1 | 10, 25, 50 µM | Significant promotion of Nrf2 expression and nuclear translocation | [1] | |
| Isoorientin | Nitric Oxide (NO) Production | RAW 264.7 | 1, 5, 10, 25 µM | Inhibition of LPS-induced NO production | [3] |
| COX-2, TNF-α, IL-6, IL-1β Expression | RAW 264.7 | 1, 5, 10, 25 µM | Reduced expression of inflammatory proteins | [4][5] | |
| Nrf2 Pathway Activation | HepG2 | Not specified | Upregulates and activates Nrf2 | [6] | |
| Luteolin-7-Glucoside | Nitric Oxide (NO) Production | RAW 264.7 | Not specified | Inhibition of LPS-induced NO production | [7] |
| TNF-α, IL-10 Release | RAW 264.7 | Not specified | Reduced TNF-α levels and increased IL-10 levels | [8][9] | |
| STAT3 Pathway Inhibition | HUVEC | Not specified | Inhibition of the STAT3 pathway | [10] |
In Vivo Anti-Inflammatory and Antioxidant Activity
| Compound | Animal Model | Dosage | Effect | Reference |
| Orientin | High glucose-induced mice | Not specified | Attenuation of vascular inflammatory effects | [2] |
| Radiation-induced lipid peroxidation in mice | 50 µg/kg (i.p.) | Protection against radiation-induced lipid peroxidation | [11] | |
| Isoorientin | Carrageenan-induced paw edema and air pouch in mice | Not specified | Reduction of inflammation and cellular infiltration | [4][5] |
| Excisional skin wound in mice | 2.5% topical | Improved wound healing, linked to anti-inflammatory activity | [12] | |
| Luteolin-7-Glucoside | Psoriatic mouse model | Not specified | Reversion of the psoriatic phenotype with local treatment | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-Inflammatory Assays
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., orientin, isoorientin) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3][7]
-
Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[7]
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[8][9]
-
Western Blot Analysis: Cellular proteins are extracted, and the expression levels of inflammatory mediators like COX-2, iNOS, and components of signaling pathways (e.g., NF-κB, MAPKs, Akt) are analyzed by Western blotting using specific primary and secondary antibodies.[4][5][7]
In Vivo Anti-Inflammatory Assays
-
Carrageenan-Induced Paw Edema: Inflammation is induced in mice by subplantar injection of carrageenan. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer to assess the anti-inflammatory effect.[4][5]
-
Air Pouch Model: An air pouch is created on the back of mice by subcutaneous injection of sterile air. Inflammation is induced by injecting carrageenan into the pouch. The test compound is administered, and after a specific period, the pouch is washed to collect exudate. The volume of exudate and the number of inflammatory cells are determined.[4][5]
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these luteolin glycosides and the logical workflow of the comparative analysis.
References
- 1. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 2. Orientin inhibits high glucose-induced vascular inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anti-Inflammatory Properties of Isoorientin Isolated from Tubers of Pueraria tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-Inflammatory Properties of Isoorientin Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation protection by the ocimum flavonoids orientin and vicenin: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Isocarlinoside and its aglycone, Apigenin (B1666066). The focus is on their respective biological activities, supported by experimental data and protocols to aid in research and development decisions. This compound, a flavone (B191248) C-glycoside, and Apigenin, its parent flavone, exhibit a range of overlapping and distinct pharmacological properties. Understanding these differences is crucial for harnessing their therapeutic potential.
I. Physicochemical and Pharmacokinetic Properties
Apigenin is a well-studied flavonoid known for its broad-spectrum biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application is often hampered by poor water solubility and low bioavailability.[3][4][5] this compound, as a glycoside of Apigenin, generally exhibits improved water solubility, which can influence its absorption and metabolic fate. While specific pharmacokinetic data for this compound is less abundant, the glycosylation is expected to alter its bioavailability compared to Apigenin. Apigenin's oral bioavailability is reported to be around 30%, with a relatively short half-life of approximately 2.5 hours.[6] It is classified as a Biopharmaceutical Classification System (BCS) class II drug, indicating high permeability but low solubility.[7][8]
| Property | This compound (Vitexin-2"-O-arabinoside) | Apigenin (4′,5,7-trihydroxyflavone) |
| Molar Mass | 548.48 g/mol | 270.24 g/mol |
| Water Solubility | Higher than Apigenin (due to glycosylation) | Poorly soluble (0.00135 mg/mL)[1][4] |
| Bioavailability | Data not widely available, but glycosylation may alter it. | ~30% (oral)[6] |
| Half-life | Data not widely available. | ~2.52 ± 0.56 hours[6] |
| Metabolism | Subject to deglycosylation by gut microbiota. | Extensive first-pass metabolism; Phase II conjugation (glucuronidation and sulfation).[4][6] |
II. Comparative Biological Activities
A. Antioxidant Activity
Both Apigenin and its glycosides are recognized for their antioxidant properties. The antioxidant capacity of flavonoids is largely attributed to their hydroxyl groups.[9] Apigenin has demonstrated significant free radical scavenging activity in various assays, including TEAC (Trolox Equivalent Antioxidant Capacity), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).[9] Studies comparing Apigenin to its glycosides have shown that the aglycone (Apigenin) can sometimes exhibit slightly higher antioxidant capacity in chemical assays.[9] However, glycosides like this compound (and its isomer, Vitexin) are also potent antioxidants, capable of protecting against oxidative damage to DNA and proteins.[10][11]
| Assay | This compound (related glycosides) | Apigenin |
| DPPH Radical Scavenging | Effective scavenger. | Effective scavenger.[12] |
| Protection against H₂O₂-induced ROS | Inhibits ROS production in RAW264.7 cells.[11] | Protects osteoblastic cells from H₂O₂-induced damage.[1] |
| FRAP & ORAC | Data not widely available. | Demonstrates significant activity.[9] |
B. Anti-inflammatory Activity
Apigenin is a potent anti-inflammatory agent that modulates key signaling pathways.[13][14] It has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[1][15][16] For instance, in TNF-α-stimulated intestinal epithelial cells, Apigenin decreased the production of pro-inflammatory mediators and blocked the nuclear translocation of NF-κB p65.[15] The glycoside form, Apigenin-7-O-glucoside, has also been shown to inhibit inflammatory activity in the lung via the MAPK and NF-κB pathways.[1] This suggests that the core Apigenin structure is crucial for the anti-inflammatory effect, which is retained in its glycoside derivatives.
| Target/Model | This compound (related glycosides) | Apigenin |
| NF-κB Pathway | Inhibits LPS-induced NF-κB signaling in RAW246.7 cells.[11] | Suppresses nuclear translocation of NF-κB in various cell lines.[1][15] |
| MAPK Pathway | Inhibits MAPK pathway.[1] | Inhibits MAPK activation.[17] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduces expression.[11] | Reduces levels of TNF-α, IL-1β, and IL-6.[1][15] |
C. Anticancer Activity
Apigenin has been extensively investigated for its anticancer properties.[7][18] It can inhibit cancer cell proliferation, induce apoptosis and autophagy, and arrest the cell cycle at the G2/M phase.[6] Key signaling pathways modulated by Apigenin in cancer include PI3K/AKT, MAPK/ERK, and Wnt/β-catenin.[6][18] For example, in colon cancer cell lines, Apigenin treatment led to a dose-dependent G2/M arrest. While direct comparative studies with this compound are limited, related Apigenin glycosides have also demonstrated anticancer effects, suggesting that they may act as prodrugs, releasing Apigenin upon deglycosylation in the gut.
| Cancer Type | This compound (related glycosides) | Apigenin |
| Colon Cancer | Data not widely available. | Induces G2/M arrest and inhibits proliferation in SW480, HT-29, and Caco-2 cells.[6] |
| Breast Cancer | Data not widely available. | Enhances anticancer activity of 5-fluorouracil (B62378) in MDA-MB-453 cells.[19] |
| Cervical Cancer | Apigenin 7-O-glucoside promotes apoptosis.[11] | Induces apoptosis through a p53-dependent pathway.[19] |
| Prostate Cancer | Data not widely available. | Suppresses cancer progression by inhibiting PI3K/AKT and MAPK/ERK pathways.[18] |
III. Experimental Protocols
A. DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of the test compounds (this compound and Apigenin).
-
Mix the test compound solution with the DPPH solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
B. Cell Viability Assay (MTT)
-
Seed cells (e.g., RAW264.7 macrophages or a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Apigenin for a specified period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.
C. Western Blot for NF-κB Pathway Analysis
-
Culture cells and treat them with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with this compound or Apigenin.
-
Prepare nuclear and cytoplasmic protein extracts from the cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65 (nuclear), and a loading control (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the NF-κB inflammatory pathway by Apigenin and this compound.
Caption: Experimental workflow for evaluating the anticancer effects of flavonoids.
V. Conclusion
Both this compound and its aglycone Apigenin are promising natural compounds with significant antioxidant, anti-inflammatory, and anticancer properties. Apigenin's effects are well-documented, primarily targeting key inflammatory and cell cycle signaling pathways like NF-κB, MAPK, and PI3K/AKT. The addition of a glycosidic moiety in this compound likely improves its solubility and may alter its bioavailability, potentially serving as a natural prodrug that releases Apigenin. While the core pharmacological activities appear conserved, further head-to-head studies are necessary to fully elucidate the specific advantages and mechanisms of this compound in comparison to Apigenin for therapeutic applications. This guide provides a foundational comparison to inform further research and development in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent insights into the biological functions of apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apigenin: Is It a Pro- or Anti-Inflammatory Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Protective Roles of Apigenin Against Cardiometabolic Diseases: A Systematic Review [frontiersin.org]
- 18. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Flavone Glycosides: A Comparative Analysis Focused on Vicenin-II
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the cytotoxic effects of flavone (B191248) glycosides, with a specific focus on Vicenin-II, against the human hepatocellular carcinoma cell line, HepG2. Due to the limited availability of specific data on Isocarlinoside, this document will utilize the available research on the structurally related and well-studied compound, Vicenin-II, to illustrate the cytotoxic potential of this class of molecules.
Comparative Cytotoxicity of Flavone C-Glycosides against HepG2 Cancer Cell Line
The cytotoxic activity of various flavone C-glycosides, including Vicenin-II, has been evaluated against the HepG2 human hepatocellular carcinoma cell line. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values obtained from in vitro studies, providing a direct comparison of the cytotoxic efficacy of these compounds.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Vicenin-II | HepG-2 | 14.38 [1] |
| Isovitexin | HepG-2 | 15.39[1] |
| Orientin | HepG-2 | 82.98[1] |
| Vitexin | HepG-2 | 47.93[1] |
| Vinblastine Sulfate (Standard) | HepG-2 | Not explicitly stated, used as a standard |
Experimental Protocols
The evaluation of the cytotoxic effects of these flavone glycosides was conducted using standardized in vitro assays. A detailed methodology for a typical cytotoxicity assay is provided below.
Cell Culture and Maintenance
The human hepatocellular carcinoma (HepG-2) cell line was used for the cytotoxicity assays. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL of penicillin, and 100 µg/mL of streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: HepG-2 cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., Vicenin-II, Isovitexin) and the standard drug (e.g., Vinblastine Sulfate) for a specified duration (e.g., 48 hours). A control group of cells was treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Following incubation, the MTT solution was removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxic effects of flavone glycosides on HepG2 cells using the MTT assay.
While the precise signaling pathway for Vicenin-II-induced cytotoxicity in HepG2 cells requires further specific investigation, flavone glycosides are generally known to induce apoptosis through various cellular mechanisms. A generalized potential signaling pathway is depicted below.
References
Isocarlinoside: A Comparative Analysis for its Potential as a Biomarker in Non-Small-Cell Lung Cancer
In the landscape of oncology research, the identification of novel biomarkers is paramount for improving early diagnosis, prognosis, and therapeutic monitoring. This guide provides a comparative analysis of Isocarlinoside, a flavonoid compound, as a potential biomarker for Non-Small-Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality worldwide.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with existing biomarkers and detailing the experimental data required for its validation.
Comparative Analysis of this compound with Standard NSCLC Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and prognostic value. This compound, a compound with known antioxidant properties, is hypothesized to be a surrogate marker for oxidative stress, a key factor in the pathogenesis of NSCLC.[2] The following table compares the hypothetical performance of this compound with established biomarkers for NSCLC.
| Biomarker | Class | Method of Detection | Hypothetical Sensitivity | Hypothetical Specificity | Associated Signaling Pathway |
| This compound | Flavonoid | Mass Spectrometry, ELISA | 85% | 80% | NRF2, MAPK |
| EGFR mutation | Gene Mutation | PCR, NGS | 10-15% (in Western populations) | >95% | PI3K/Akt/mTOR, RAF/MEK/ERK |
| ALK rearrangement | Gene Rearrangement | FISH, IHC | 3-5% | >95% | PI3K/Akt/mTOR, JAK/STAT |
| PD-L1 expression | Protein | Immunohistochemistry (IHC) | Variable (25-50%) | Variable | Immune Checkpoint |
| CEA | Glycoprotein | Immunoassay | 50-60% | 70-80% | Not specific |
Experimental Protocols for Validation
The validation of this compound as a biomarker requires a multi-faceted approach, encompassing analytical validation, clinical validation, and assessment of clinical utility.
1. Patient Cohort and Sample Collection:
-
A cohort of at least 500 patients with diagnosed NSCLC and 500 healthy controls will be recruited.
-
Serum and plasma samples will be collected from all participants at the time of diagnosis and at subsequent follow-up appointments.
-
Tumor tissue biopsies will be collected from NSCLC patients.
2. This compound Quantification (Mass Spectrometry):
-
Sample Preparation: Serum/plasma samples will be subjected to protein precipitation with acetonitrile. The supernatant will be dried and reconstituted in a suitable solvent.
-
LC-MS/MS Analysis: An Agilent 1290 Infinity II LC system coupled to a 6470 Triple Quadrupole MS will be used. A C18 column will be employed for chromatographic separation.
-
Quantification: A standard curve will be generated using known concentrations of purified this compound. The concentration in patient samples will be determined by comparing the peak area to the standard curve.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound:
-
Assay Principle: A competitive ELISA will be developed using a polyclonal antibody raised against this compound.
-
Procedure: Microtiter plates will be coated with an this compound-protein conjugate. Patient serum/plasma samples will be pre-incubated with the anti-Isocarlinoside antibody and then added to the wells. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) and a suitable substrate will be used for colorimetric detection.
4. Statistical Analysis:
-
Receiver Operating Characteristic (ROC) curve analysis will be performed to determine the diagnostic accuracy (sensitivity and specificity) of this compound levels.
-
Kaplan-Meier analysis will be used to assess the correlation between this compound levels and patient survival.
-
Correlation analysis will be performed to compare this compound levels with the expression of other established biomarkers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed experimental workflow for validating this compound as a biomarker and its hypothetical interaction with a key signaling pathway in NSCLC.
The mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in NSCLC, often due to mutations in genes like EGFR or KRAS, leading to uncontrolled cell proliferation and survival.[1] Flavonoids have been shown to modulate various signaling cascades, and it is hypothesized that this compound may exert anti-tumor effects by inhibiting key components of the MAPK/ERK pathway, such as RAF kinase. This inhibition would lead to a downstream reduction in cell proliferation and survival, and the levels of this compound or its metabolites in the serum could potentially reflect the extent of this pathway's activity and the patient's response to treatment.
Conclusion
While the validation of this compound as a biomarker for NSCLC is still in a hypothetical stage, its potential as a non-invasive indicator of oxidative stress and a modulator of key oncogenic signaling pathways warrants further investigation. The experimental framework outlined in this guide provides a roadmap for its systematic evaluation. Should these studies yield positive results, this compound could emerge as a valuable tool in the personalized management of NSCLC.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Isocarlinoside
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Isocarlinoside, a flavonoid C-glycoside, requires careful consideration for its disposal to mitigate potential environmental and health risks. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a cautious approach based on general principles for hazardous chemical waste management is essential.
Core Principles for this compound Disposal
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, glassware), must be classified and segregated as hazardous chemical waste. Cross-contamination with other waste streams should be strictly avoided to prevent unforeseen chemical reactions.[1]
-
Containerization: Use dedicated, leak-proof containers that are chemically compatible with this compound and any solvents used. Containers should be clearly labeled as "Hazardous Waste" and specify "this compound Waste" along with any other components.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations governing hazardous waste. Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance and should be consulted before initiating any disposal procedures.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the proper disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Waste Collection and Segregation
-
Solid Waste:
-
Collect pure this compound powder, contaminated weighing papers, and other solid materials in a designated, sealed, and clearly labeled hazardous solid waste container.
-
Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated hazardous liquid waste container.
-
Do not mix with other liquid waste streams unless their compatibility is known and approved by your EHS department.
-
Aqueous solutions containing minor residues may in some jurisdictions be permissible for drain disposal, but this should only be done after consulting and receiving explicit approval from your institution's EHS and ensuring compliance with local wastewater regulations.[2]
-
Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
Final Disposal
-
The ultimate disposal of hazardous waste must be conducted by a licensed hazardous waste management company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste containers.[1]
-
Provide the EHS department with all available information regarding the waste, including the name of the compound, any solvents used, and the estimated quantities.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the environmental fate, toxicity, or disposal parameters for this compound. The following table is provided as a template for researchers to populate with internal or newly acquired data to facilitate accurate waste management.
| Parameter | Value | Source/Method |
| LD50 (Oral) | Data Not Available | - |
| Aquatic Toxicity | Data Not Available | - |
| Recommended Neutralizing Agent | Consult EHS; data not available | - |
| Solubility in Water | 1e+006 mg/L @ 25 °C (estimated)[3] | EPI System |
Experimental Protocols
As there are no established, specific experimental protocols for the neutralization or degradation of this compound for disposal purposes, attempting such procedures is not recommended without expert consultation.[1] The safest and most compliant method is collection and disposal via a certified hazardous waste handler.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistical Information for Handling Isocarlinoside
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling Isocarlinoside, based on general laboratory safety principles.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles or safety glasses with side shields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements.[2] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | Select gloves based on the solvent used and breakthrough time. Do not use latex gloves as they are permeable to many chemicals.[3] Always inspect gloves for integrity before use and replace them immediately if contaminated.[3] |
| Laboratory coat | A standard lab coat is required to protect skin and personal clothing. For larger quantities or splash risks, a chemical-resistant apron or suit may be necessary.[3] | |
| Respiratory | NIOSH-approved respirator | A respirator is recommended when handling powders outside of a containment system or when there is a potential for aerosol generation. The type of respirator (e.g., N95, or a supplied-air respirator) should be determined by a formal risk assessment.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the experimental procedures, and potential for exposure.
-
Information Review: Although a specific SDS is unavailable, review any available literature for toxicological data on structurally similar compounds.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2] All personnel should be familiar with emergency procedures.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when handling powders or creating solutions.[5]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: If weighing the solid form, do so in a containment device such as a fume hood or a balance enclosure to avoid inhalation of fine particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory.[3][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area, including the fume hood and any equipment used, with an appropriate solvent.
-
Doffing PPE: Remove PPE carefully to avoid contaminating skin.[3] Gloves should be removed last and disposed of as hazardous waste.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, centrifuge tubes), and PPE, must be treated as hazardous waste.
2. Waste Collection:
-
Solid Waste: Collect solid waste, including contaminated gloves and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
3. Disposal Procedure:
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Visualizations
Caption: Risk assessment workflow prior to handling this compound.
Caption: Procedural steps for handling and disposal of this compound.
References
- 1. This compound, 83151-90-0 [thegoodscentscompany.com]
- 2. fishersci.com [fishersci.com]
- 3. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. gerpac.eu [gerpac.eu]
- 6. zoetis.ca [zoetis.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
